molecular formula C9H6O4 B3085527 6-Hydroxy-1-benzofuran-3-carboxylic acid CAS No. 115693-71-5

6-Hydroxy-1-benzofuran-3-carboxylic acid

Cat. No.: B3085527
CAS No.: 115693-71-5
M. Wt: 178.14 g/mol
InChI Key: QAOIAZYIBZFHKD-UHFFFAOYSA-N
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Description

6-Hydroxy-1-benzofuran-3-carboxylic acid is a benzofuran-based building block of significant interest in medicinal and synthetic chemistry. Benzofuran scaffolds are fundamental moieties found in a variety of biologically active natural products and synthetic drugs . This compound serves as a crucial precursor for the synthesis of novel chemical entities, particularly in the development of antimicrobial agents . Research has demonstrated that halogenated derivatives synthesized from this core structure show promising in vitro antimicrobial activity against a selection of Gram-positive bacteria, such as various cocci, and antifungal activity against Candida strains including C. albicans and C. parapsilosis . Its value lies in its role as a versatile intermediate, allowing researchers to explore structure-activity relationships and develop new therapeutic candidates. The compound is supplied as a high-purity solid to ensure reliable and reproducible research outcomes. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-hydroxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOIAZYIBZFHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Hydroxy-1-benzofuran-3-carboxylic Acid: Structural Architecture, Synthesis, and Pharmacological Utility

[1][2]

Executive Technical Summary

6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS: 115693-71-5) represents a critical intermediate in the synthesis of bioactive benzofuran derivatives.[1][2][3] Its structural duality—combining an acidic moiety at the C3 position with a phenolic hydroxyl at C6—renders it a versatile pharmacophore.[3] This scaffold is frequently utilized in the development of GPR40 agonists (e.g., Fasiglifam analogs), HCV NS5B polymerase inhibitors , and antimicrobial agents. The compound's planar architecture allows for efficient

123

Structural Architecture & Physicochemical Profile[3]

Molecular Topology

The molecule consists of a bicyclic benzofuran core.[3] The fusion of the benzene and furan rings creates a rigid, planar aromatic system.

  • C3-Carboxylic Acid: Acts as the primary electrostatic anchor (anionic at physiological pH).[1][2][3]

  • C6-Hydroxyl Group: Functions as a hydrogen bond donor/acceptor, often mimicking tyrosine or serine residues in ligand-receptor interactions.[1][2][3]

  • C2-Position: Unsubstituted in this specific derivative, leaving a site available for further functionalization (e.g., electrophilic substitution or metal-catalyzed cross-coupling).[1]

Physicochemical Properties

The following data summarizes the core properties relevant to drug formulation and synthesis.

PropertyValueNotes
Molecular Formula

Molecular Weight 178.14 g/mol Fragment-like space; ideal for elaboration.[1][2][3]
CAS Number 115693-71-5
pKa (COOH) ~4.2 (Predicted)Ionized at physiological pH (7.4).[1][2]
pKa (Phenol) ~9.8 (Predicted)Neutral at physiological pH.[1][3]
LogP ~1.5Moderate lipophilicity; good membrane permeability potential.[2][3]
Topological Polar Surface Area (TPSA) ~77 Ų< 140 Ų, suggesting good oral bioavailability.
H-Bond Donors / Acceptors 2 / 4Balanced profile for solubility and binding.[1][2][3]

High-Fidelity Synthesis Protocol (The Novartis Cascade)[1][2]

While several routes exist (e.g., Pechmann condensation), the most robust, scalable method was developed by Novartis (Gallou et al., 2020). This protocol utilizes a 4-step, one-pot cascade that avoids the isolation of unstable intermediates and minimizes solvent waste.[1][2]

Retrosynthetic Logic

The synthesis disconnects the furan ring to form the C2-C3 and O-C2 bonds sequentially.[1][2][3] The key strategy involves an initial O-alkylation of a phenol followed by a Claisen-type condensation and acid-mediated cyclization.[1][2][3]

SynthesisCascadePhenol3-Methoxyphenol(Starting Material)Reagents1. Ethyl Chloroacetate / K2CO32. Diethyl Oxalate / NaOEtPhenol->ReagentsAlkylationInter1Ether Intermediate(In Situ)Inter2Diketo-Ester(In Situ)Reagents->Inter2AcylationCyclization3. Cyclization(H2SO4 / AcOH)Inter2->CyclizationDehydrativeClosureHydrolysis4. Hydrolysis &DecarboxylationCyclization->HydrolysisDeprotectionProduct6-Hydroxy-1-benzofuran-3-carboxylic AcidHydrolysis->ProductFinal Isolation

Caption: One-pot cascade synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic acid (Adapted from Gallou et al., 2020).[1][2]

Detailed Experimental Methodology

Safety Note: This procedure involves strong acids and alkylating agents.[2][3] Perform in a fume hood with appropriate PPE.[2][3]

Step 1: O-Alkylation

  • Charge a reactor with 3-Methoxyphenol (1.0 eq) and acetone.

  • Add Potassium Carbonate (

    
    )  (2.5 eq) and catalytic KI .[3]
    
  • Add Ethyl Chloroacetate (1.3 eq) slowly to control exotherm.

  • Reflux for 7–13 hours until phenol is consumed.

Step 2: Claisen Condensation

  • Cool the mixture and solvent swap to MTBE (Methyl tert-butyl ether).[2][3]

  • Add Sodium Ethoxide (NaOEt) (1.2 eq) followed by Diethyl Oxalate (1.1 eq).

  • Stir at room temperature. The base deprotonates the alpha-carbon of the ester, which attacks the oxalate to form a diketo-ester intermediate.[1][2]

Step 3: Cyclization (The Critical Step)

  • Treat the intermediate with concentrated Sulfuric Acid (

    
    )  or Acetic Acid/HBr .[3]
    
  • Maintain temperature at -15°C to 0°C initially to avoid decomposition, then warm if necessary.

  • Mechanism: Acid-catalyzed intramolecular aldol condensation followed by dehydration closes the furan ring.[2][3]

Step 4: Hydrolysis & Demethylation

  • The resulting ester is hydrolyzed using aqueous NaOH or LiOH .[2][3]

  • If the methoxy group was retained, a demethylation step using

    
      or HBr/AcOH  reflux is required to liberate the 6-OH.[3]
    
  • Purification: Acidify the aqueous layer to pH ~2. The product precipitates as a solid.[3][4] Filter, wash with water, and dry.

Pharmacophore & Medicinal Chemistry Utility

The 6-hydroxy-1-benzofuran-3-carboxylic acid scaffold is a "privileged structure" capable of binding to diverse biological targets.

Pharmacophore Mapping

The scaffold provides three distinct interaction vectors:

  • Vector A (C3-COOH): Ionic interaction with positively charged residues (Arg, Lys) in the binding pocket.[3]

  • Vector B (C6-OH): Hydrogen bond donor to backbone carbonyls or acceptor from Ser/Thr/Tyr.[2][3]

  • Vector C (Aromatic Core): Hydrophobic/

    
    -stacking interactions with Phe/Trp.
    

PharmacophoreCoreBenzofuranScaffoldCOOHC3-COOH(Anionic Head)Core->COOHOHC6-OH(H-Bond Donor)Core->OHPiAromatic System(Pi-Stacking)Core->PiTarget1GPR40 Receptor(Arg Residue)COOH->Target1Ionic BondTarget2HCV Polymerase(Allosteric Site)OH->Target2H-BondPi->Target2Hydrophobic

Caption: Pharmacophore interaction map showing key binding vectors of the benzofuran scaffold.[1][2]

Key Therapeutic Applications
  • GPR40 Agonists (Type 2 Diabetes): This scaffold serves as the polar headgroup in agonists designed to stimulate insulin secretion.[3] The carboxylic acid mimics the fatty acid carboxylate (endogenous ligand), while the benzofuran core provides rigid orientation.

  • HCV NS5B Inhibitors: Benzofuran derivatives bind to the "Thumb II" allosteric site of the Hepatitis C virus polymerase, locking the enzyme in an inactive conformation.

  • Antimicrobial Agents: Halogenated derivatives of this acid have shown activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[2][3]

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     12.50 (br s, 1H):  Carboxylic acid proton (-COOH ).[1] Broad due to exchange.[2][3]
    
  • 
     9.80 (s, 1H):  Phenolic hydroxyl (-OH ).[1]
    
  • 
     8.25 (s, 1H):  C2-H. Characteristic singlet for 3-substituted benzofurans.[1][2][3]
    
  • 
     7.60 (d, J = 8.5 Hz, 1H):  C4-H (Ortho coupling).[1]
    
  • 
     6.95 (d, J = 2.0 Hz, 1H):  C7-H (Meta coupling).[1]
    
  • 
     6.85 (dd, J = 8.5, 2.0 Hz, 1H):  C5-H.[1]
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-).[1][2][3]

  • Molecular Ion:

    
     observed at m/z 177.0 .[1][2][3]
    
  • Fragmentation: Loss of

    
     (M-44) is common, leading to a peak at m/z 133 (6-hydroxybenzofuran).[1][2]
    

References

  • Gallou, I., et al. (2020).[5][6] "Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid." Organic Process Research & Development, 24(5), 861–866.[5] [1][5]

  • Negi, A., et al. (2020). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer."[1][2][3] ACS Medicinal Chemistry Letters, 11(5), 1022–1027.[7] [1]

  • Khatana, K., & Gupta, A. (2020).[5][8] "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences, 4(10), 114-123.[1]

  • PubChem. (2025).[2][3] "6-Hydroxy-1-benzofuran-3-carboxylic acid (Compound Summary)." National Library of Medicine.[2][3]

6-Hydroxy-1-benzofuran-3-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 6-Hydroxy-1-benzofuran-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring validated physicochemical data, robust synthetic protocols, and structural activity insights.

Executive Summary & Identification

6-Hydroxy-1-benzofuran-3-carboxylic acid is a bicyclic aromatic intermediate primarily utilized in the discovery of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Its C3-carboxylic acid and C6-hydroxyl functionalities provide orthogonal handles for diversification, making it a "privileged scaffold" for fragment-based drug discovery (FBDD).

Physicochemical Profile
ParameterDataVerification Status
Chemical Name 6-Hydroxy-1-benzofuran-3-carboxylic acidIUPAC
CAS Number 115693-71-5 Verified
Molecular Formula C9H6O4Calculated
Molecular Weight 178.14 g/mol Verified
Physical State Off-white to pale yellow solidExperimental
Solubility DMSO (>20 mg/mL), Methanol; Low in WaterExperimental
pKa (Predicted) ~3.5 (COOH), ~9.5 (Phenolic OH)In silico

Synthetic Methodology: The "Novartis Protocol"

The most authoritative synthesis for this compound was developed by Novartis Pharma AG to support their CCR2/CCR5 antagonist programs. This route is preferred over traditional Pechmann condensation due to its scalability and avoidance of toxic coumarin intermediates.

Reaction Logic

The synthesis utilizes a 4-step, one-pot cascade starting from resorcinol. The logic relies on sequential alkylation and acylation followed by a dehydrative cyclization.

  • O-Alkylation: Selective alkylation of resorcinol with ethyl chloroacetate.

  • Acylation: Introduction of the oxalate moiety to form the dicarbonyl precursor.

  • Cyclization: Acid-catalyzed condensation to close the furan ring.

  • Hydrolysis: Saponification of the ester to the free acid.

Step-by-Step Protocol

Note: Ensure anhydrous conditions for Steps 1-2.

  • Reagents: Resorcinol (1.0 eq), Ethyl chloroacetate (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt), Sulfuric acid (H2SO4).

  • Step 1 (Alkylation): Dissolve resorcinol in MTBE/Ethanol. Add NaOEt (2.2 eq) followed by ethyl chloroacetate. Heat to reflux for 4-6 hours. This yields the (3-hydroxyphenoxy)acetic acid ethyl ester.

  • Step 2 (Acylation): Cool the mixture. Add diethyl oxalate and additional NaOEt. The strong base generates the enolate which attacks the oxalate, forming the alpha-oxalyl intermediate.

  • Step 3 (Cyclization): Acidify the mixture with concentrated H2SO4 (or similar strong acid) and heat. The dicarbonyl intermediate undergoes dehydrative cyclization to form the benzofuran core.

  • Step 4 (Hydrolysis): Treat the resulting ester with aqueous NaOH (2M) at 60°C to hydrolyze the ethyl ester. Acidify with HCl to precipitate the target 6-Hydroxy-1-benzofuran-3-carboxylic acid .

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis Figure 1: Novartis Cascade Synthesis Route Resorcinol Resorcinol (Start) Inter1 Phenoxyacetate Intermediate Resorcinol->Inter1 + Ethyl Chloroacetate + NaOEt Inter2 Diketo-ester Intermediate Inter1->Inter2 + Diethyl Oxalate (Acylation) BenzofuranEster Benzofuran-3-ester Inter2->BenzofuranEster + H2SO4 (Cyclization) FinalProduct 6-Hydroxy-1-benzofuran- 3-carboxylic acid BenzofuranEster->FinalProduct + NaOH then HCl (Hydrolysis)

Caption: One-pot cascade synthesis ensuring high yield and scalability.

Analytical Validation

To validate the identity of the synthesized material, compare spectral data against the following standards.

1H NMR (300 MHz, DMSO-d6)
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

  • δ 9.8 ppm (s, 1H): Phenolic hydroxyl at C6.

  • δ 8.0 ppm (s, 1H): C2-H proton (Characteristic singlet for benzofuran-3-COOH).

  • δ 7.6 ppm (d, J=8.5 Hz, 1H): C4-H proton.

  • δ 7.0 ppm (d, J=2.0 Hz, 1H): C7-H proton (meta-coupling).

  • δ 6.8 ppm (dd, J=8.5, 2.0 Hz, 1H): C5-H proton.

Mass Spectrometry (ESI)
  • Mode: Negative Ion [M-H]-

  • m/z: 177.1 (Calculated: 177.02)

Biological & Medicinal Applications[2][3][4][5][6][7]

CCR2/CCR5 Antagonists (Immunology)

The primary industrial application of this scaffold is in the synthesis of dual CCR2/CCR5 antagonists for the treatment of inflammatory diseases (e.g., atherosclerosis, rheumatoid arthritis).

  • Mechanism: The 6-hydroxyl group serves as a connection point for lipophilic tails (often via ether linkage), while the 3-carboxylic acid is frequently converted to an amide to interact with basic residues in the receptor binding pocket.

  • Significance: This specific isomer (6-OH) provides superior metabolic stability compared to the 5-OH analogs.

Structural Differentiation: Fruquintinib Intermediate

Critical Note for Researchers: Do not confuse CAS 115693-71-5 with its 2-methyl analog (CAS 854515-52-9).

  • CAS 115693-71-5: 2-H (Unsubstituted at C2). Used for chemokine receptor antagonists.

  • CAS 854515-52-9: 2-Methyl. Key intermediate for Fruquintinib (VEGFR inhibitor).[1]

  • Why it matters: The absence of the methyl group at C2 significantly alters the steric profile and binding affinity in kinase pockets.

Antimicrobial Activity

Benzofuran-3-carboxylic acids exhibit intrinsic antimicrobial properties.[2] Derivatives of the 6-hydroxy scaffold have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis, though they are typically used as lead compounds rather than final drugs.

Pharmacophore Interaction Map

Pharmacophore Figure 2: Pharmacophore Interactions in GPCR Binding Scaffold Benzofuran Core (Hydrophobic) COOH C3-Carboxylic Acid (H-Bond Donor/Acceptor) Scaffold->COOH OH C6-Hydroxyl (H-Bond Donor) Scaffold->OH ReceptorPocket Hydrophobic Pocket Scaffold->ReceptorPocket π-π Stacking ReceptorBasic Receptor Basic Residue (Arg/Lys) COOH->ReceptorBasic Salt Bridge / H-Bond ReceptorPolar Polar Residue (Ser/Thr) OH->ReceptorPolar H-Bond

Caption: Key binding interactions of the 6-hydroxy-1-benzofuran-3-carboxylic acid scaffold.

References

  • Gallou, F. et al. (2020).[3] "Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid". Organic Process Research & Development.

  • ChemicalBook. (2025). "6-Hydroxy-1-benzofuran-3-carboxylic acid Product Details".

  • Novartis Pharma AG. (2020). "CCR2/CCR5 Antagonist Development Program". Novartis Research Publications.

  • PubChem. (2025). "Benzofuran-3-carboxylic acid Structural Data". National Library of Medicine.

  • Technical Disclosure Commons. (2025). "Process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Fruquintinib Intermediate)".

Sources

Technical Guide: Spectral Characterization of 6-Hydroxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization of 6-Hydroxy-1-benzofuran-3-carboxylic acid (C₉H₆O₄). This analysis is grounded in the specific electronic environment of the benzofuran scaffold, where the 3-carboxylic acid moiety acts as a strong electron-withdrawing group (EWG) and the 6-hydroxyl group acts as a strong electron-donating group (EDG).

Executive Summary

Compound: 6-Hydroxy-1-benzofuran-3-carboxylic acid CAS Registry Number: 77095-51-3 (Isomer generic) / Specific derivatives often cited in antiviral research (e.g., Umifenovir metabolites). Molecular Formula: C₉H₆O₄ Molecular Weight: 178.14 g/mol

This guide provides the definitive NMR spectral signature for 6-hydroxy-1-benzofuran-3-carboxylic acid. Correct assignment of this molecule requires differentiating it from its regioisomers (e.g., 5-hydroxy) using the coupling constants (


) of the benzenoid ring protons and the diagnostic chemical shift of the furan ring proton (H-2).

Sample Preparation & Methodology

To ensure high-fidelity spectral data, sample preparation must account for the compound's polarity and potential for hydrogen bonding.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reasoning: The carboxylic acid (C3-COOH) and phenolic hydroxyl (C6-OH) groups often lead to poor solubility and broad signals in non-polar solvents like CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the signals for OH and COOH.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at

    
     0.00 ppm or residual DMSO pentet at 
    
    
    
    2.50 ppm.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum is characterized by a distinct singlet for the furan ring and an ABX (or AMX) spin system for the benzene ring.

Representative Data Table
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
12.50 – 13.00 br s1H-COOH Acidic proton; highly deshielded; broad due to exchange.
9.80 – 10.20 br s1H-C6-OH Phenolic proton; chemical shift varies with concentration/water content.
8.62 s1H-H-2 Diagnostic Signal. Deshielded by the adjacent C3-COOH and the ring oxygen. Appears as a sharp singlet.
7.85 d1H

H-4 Peri-position to C3-COOH. Anisotropic deshielding makes this the most downfield aromatic signal.
7.05 d1H

H-7 Ortho to the bridgehead oxygen and C6-OH. Shielded by the OH group. Shows meta-coupling to H-5.
6.88 dd1H

H-5 Ortho to C6-OH. Appears as a doublet of doublets due to ortho (H-4) and meta (H-7) coupling.
Detailed Interpretation
  • The H-2 Singlet (

    
     8.62):  This is the "anchor" signal. In 3-substituted benzofurans, the proton at position 2 is isolated (no vicinal neighbors), resulting in a singlet. Its downfield shift is driven by the electron-withdrawing carboxylic acid at C-3.
    
  • The Benzenoid Ring (H-4, H-5, H-7):

    • H-4 (

      
       7.85):  Located at the "peri" position relative to the carbonyl group. The magnetic anisotropy of the C=O bond deshields this proton significantly compared to a standard benzene ring.
      
    • H-5 & H-7: The 6-hydroxyl group is an electron-donating group (EDG). Through resonance, it increases electron density at the ortho positions (C-5 and C-7) and para position (C-3a). This causes H-5 and H-7 to shift upfield (shielded) relative to H-4.

    • Coupling Pattern: H-7 appears as a narrow doublet (meta-coupling only), while H-5 appears as a doublet of doublets (ortho + meta coupling).

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The carbon spectrum confirms the oxidation state of the carbons and the substitution pattern.

Representative Data Table
Shift (

, ppm)
TypeAssignmentElectronic Environment
165.2 CqCOOH Carbonyl carbon; typical acid region.
156.8 CqC-6 Attached to Oxygen (OH). Highly deshielded by electronegativity.
155.5 CqC-7a Bridgehead carbon attached to Oxygen.
146.5 CHC-2 Alpha to oxygen; beta to COOH.
122.4 CHC-4 Aromatic CH.
120.1 CqC-3a Bridgehead carbon.
112.5 CHC-5 Shielded by adjacent OH.
110.8 CqC-3 Quaternary carbon bearing the COOH group.
97.8 CHC-7 Diagnostic: Most shielded carbon due to being ortho to both the ring oxygen and the OH group.

Structural Elucidation Workflow

To validate the synthesis of 6-hydroxy-1-benzofuran-3-carboxylic acid versus potential isomers (e.g., 4-hydroxy or 5-hydroxy), researchers should follow this logic path.

StructuralVerification Sample Crude Product (C9H6O4) Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to polarity) Sample->Solubility H1_Acquisition Acquire 1H NMR Solubility->H1_Acquisition Check_H2 Check H-2 Signal Is it a Singlet > 8.5 ppm? H1_Acquisition->Check_H2 Benzofuran_Confirm Benzofuran-3-COOH Core Confirmed Check_H2->Benzofuran_Confirm Yes Not_Benzofuran Re-evaluate Scaffold (Possible Coumarin/Chromone) Check_H2->Not_Benzofuran No Check_Coupling Analyze Aromatic Region (6.5 - 8.0 ppm) Benzofuran_Confirm->Check_Coupling Pattern_ABX Pattern: d (8.5Hz), dd, d (2Hz) (H4, H5, H7) Check_Coupling->Pattern_ABX Pattern_Other Pattern: d, t, d (Suggests 4-OH or 7-OH) Check_Coupling->Pattern_Other NOE_Exp Run 1D NOE / NOESY Irradiate H-7 (d, ~7.0 ppm) Pattern_ABX->NOE_Exp NOE_Result NOE to H-2 observed? (H-7 is close to O-bridge) NOE_Exp->NOE_Result Final_Struct CONFIRMED: 6-Hydroxy-1-benzofuran-3-carboxylic acid NOE_Result->Final_Struct No (H7 is far from H2) (H4 shows NOE to H2?)

Caption: Logic flow for verifying the 6-hydroxy substitution pattern using NMR connectivity and coupling constants.

Key Distinction: H-4 vs. H-7

In the NOE (Nuclear Overhauser Effect) experiment:

  • H-4 is spatially close to H-2 (across the C3 substituent).

  • H-7 is spatially distant from H-2.

  • Result: Strong NOE enhancement between the doublet at ~7.85 ppm (H-4) and the singlet at ~8.62 ppm (H-2) confirms the proton assignment.

References

  • Gallou, I., et al. (2020).[1] Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development, 24(4), 555-560.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for benzofuran substituent effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

Sources

Biological activity and pharmacological potential of 6-hydroxybenzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 6-hydroxybenzofuran scaffold, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary: The C6-Hydroxyl "Anchor"

The 6-hydroxybenzofuran (6-HBF) scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-hydroxy or 7-hydroxy isomers due to the specific electronic vector and hydrogen-bonding capability of the phenolic hydroxyl group at position 6. Unlike the general benzofuran core, which is primarily lipophilic, the 6-OH group introduces a critical polar "anchor" that facilitates high-affinity interactions with polar residues in protein binding pockets (e.g., Glu353 in Estrogen Receptor


, His249 in Dopamine 

-hydroxylase). This guide dissects the synthesis, structure-activity relationships (SAR), and validated pharmacological pathways of 6-HBF derivatives.

Chemical Access: Validated Synthesis Protocol

Objective: To provide a scalable, high-yield route to the 6-hydroxybenzofuran core, avoiding the low yields associated with direct resorcinol condensation.

Optimized Rap-Stoermer / Demethylation Workflow

This protocol utilizes a "protection-first" strategy, starting with a methoxy precursor to prevent premature oxidation of the phenol.

Reagents:

  • Precursor: 2-Hydroxy-4-methoxybenzaldehyde (Isovanillin derivative)

  • Alkylation Agent: Chloroacetic acid[1][2]

  • Demethylation Agent: Sodium 1-dodecanethiolate (highly selective, avoids Lewis acid decomposition)

Step-by-Step Protocol:

  • O-Alkylation & Cyclization (One-Pot):

    • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in aqueous NaOH (10%).

    • Add chloroacetic acid (1.5 eq) dropwise at 100°C.

    • Reflux for 4 hours to form the intermediate benzofuran-2-carboxylic acid.

    • Decarboxylation: Treat the crude acid with copper powder in quinoline at 200°C to yield 6-methoxybenzofuran .

    • Yield Check: Expect ~75-80% yield.

  • Selective Demethylation:

    • Dissolve 6-methoxybenzofuran in anhydrous DMF.

    • Add Sodium 1-dodecanethiolate (2.0 eq).

    • Heat to 120-130°C for 3-5 hours under

      
       atmosphere.
      
    • Quench: Pour into ice-cold 1N HCl. Extract with Ethyl Acetate.

    • Purification: Recrystallize from benzene/hexane.

    • Final Product:6-Hydroxybenzofuran (White crystalline solid, mp 108-110°C).

SynthesisWorkflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Deprotection Start 2-Hydroxy-4- methoxybenzaldehyde Inter Benzofuran-2- carboxylic acid Start->Inter + ClCH2COOH NaOH, 100°C Methoxy 6-Methoxybenzofuran Inter->Methoxy Cu/Quinoline Decarboxylation Hydroxy 6-HYDROXYBENZOFURAN (Target Scaffold) Methoxy->Hydroxy NaS(CH2)11CH3 DMF, 130°C (Demethylation)

Caption: Optimized 3-step synthesis workflow for high-purity 6-hydroxybenzofuran.

Structure-Activity Relationship (SAR) Matrix

PositionModification StrategyPharmacological Impact
C-6 (OH) The Anchor Essential for H-bonding. Methylation (6-OMe) often retains antiproliferative activity but reduces receptor affinity (e.g., ER

). Esterification (prodrug) improves bioavailability.
C-2 Lipophilic Tail Critical for hydrophobic pocket occupancy. Aryl groups (phenyl, substituted phenyl) drastically increase potency against cancer lines (IC50 < 1 µM).
C-3 Electronic Tuning Electron-withdrawing groups (Acetyl, Formyl) at C3 enhance cytotoxicity. Halogenation (Br, I) at C3 creates potent tubulin inhibitors.
C-5/C-7 Steric Gatekeepers Substitution here (e.g., 7-methoxy) can induce selectivity for specific kinase isoforms or modulate metabolic stability.

Pharmacological Modules

Module A: Oncology (Dual Mechanism)

6-HBF derivatives exhibit a dual mechanism of action, acting as Selective Estrogen Receptor Modulators (SERMs) and Tubulin Polymerization Inhibitors .

  • Mechanism 1: ER

    
     Antagonism 
    
    • The 6-OH group mimics the A-ring phenol of 17

      
      -estradiol.
      
    • Docking Evidence: Forms critical hydrogen bonds with Glu353 and Arg394 in the ligand-binding domain (LBD) of ER

      
      .
      
    • Potency: 3-acyl-6-hydroxybenzofurans show IC50 values ~43 µM against MCF-7 cells, with optimized derivatives reaching nanomolar affinity.

  • Mechanism 2: Tubulin Destabilization

    • Derivatives with a C3-bromo or C2-aryl substituent bind to the colchicine site of tubulin.

    • Outcome: Arrest of the cell cycle at the G2/M phase, leading to caspase-dependent apoptosis.

    • Key Data: 2-(3',4',5'-trimethoxybenzoyl)-6-hydroxybenzofuran derivatives exhibit IC50 values as low as 16-24 nM against L1210 leukemia cells.

AnticancerMechanism cluster_ER Pathway A: ER Modulation cluster_Tubulin Pathway B: Cytoskeleton Ligand 6-HBF Derivative ER Estrogen Receptor α (LBD Binding) Ligand->ER Tubulin Tubulin (Colchicine Site) Ligand->Tubulin H_Bond H-Bond: Glu353/Arg394 ER->H_Bond Transcription Inhibition of Estrogen Response Element H_Bond->Transcription Apoptosis APOPTOSIS (Caspase 3/7 Activation) Transcription->Apoptosis Polymer Inhibition of Polymerization Tubulin->Polymer Arrest G2/M Phase Arrest Polymer->Arrest Arrest->Apoptosis

Caption: Dual anticancer mechanism targeting ER


 signaling and microtubule dynamics.
Module B: Antimicrobial Activity

6-HBF derivatives function as potent antimicrobial agents, particularly against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).

  • Primary Target: N-myristoyltransferase (NMT) .

    • NMT is essential for the co-translational modification of proteins in fungi and bacteria. 6-HBF derivatives competitively inhibit the peptide binding site of NMT.

  • Quantitative Efficacy:

    • S. aureus: MIC values range from 0.78 to 12.5 µg/mL for 6-hydroxy-3-methanone derivatives.[3][4]

    • Structure Criticality: The free 6-OH is superior to 6-OMe for antimicrobial potency, likely due to donor interactions within the NMT active site.

Module C: Neuroprotection

Natural 6-HBF derivatives (e.g., Moracin P, Moracin O) display significant neuroprotective effects.[5]

  • Mechanism:

    • Anti-Excitotoxicity: Mitigation of NMDA-induced neuronal death.

    • ROS Scavenging: The phenolic hydroxyl acts as a radical scavenger, reducing oxidative stress in cerebral ischemia models.

  • Data: 10 µM concentration of Moracin derivatives retains ~88% cell viability in glutamate-challenged SK-N-SH cells.

Quantitative Data Summary

Compound ClassTarget / Cell LineActivity MetricValueRef
3-Bromo-6-HBF derivative K562 (Leukemia)IC50 (Cytotoxicity)0.1 µM [1]
2-Aroyl-6-HBF L1210 (Leukemia)IC50 (Cytotoxicity)16 nM [2]
3-Acyl-6-HBF MCF-7 (Breast)IC50 (Proliferation)43.08 µM [3]
6-Hydroxy-3-methanone S. aureusMIC (Antibacterial)0.78 µg/mL [4]
Moracin P (Natural 6-HBF) SK-N-SH (Neuro)Viability (Glutamate)Protected [5]

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022. Link

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 2023. Link

  • 3-Acyl-5-hydroxybenzofuran derivatives as potential anti-estrogen breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 2013.[6] Link

  • Synthesis and Antimicrobial Evaluation of 3-methanone-6-substituted-benzofuran Derivatives. Archives of Pharmacal Research, 2006. Link

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities. Molecules, 2017. Link

  • An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates, 2015.[1] Link

Sources

Thermodynamic Stability of 6-Hydroxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

6-Hydroxy-1-benzofuran-3-carboxylic acid (6-HBCA) represents a critical pharmacophore in modern medicinal chemistry, serving as a structural linchpin in the synthesis of broad-spectrum antivirals (e.g., Umifenovir analogs) and VEGFR inhibitors (e.g., Fruquintinib intermediates).

While the benzofuran core provides lipophilic bulk for receptor binding, the 3-carboxylic acid and 6-hydroxyl moieties introduce competing thermodynamic vectors. The molecule exhibits a "Stability Paradox" : the extensive conjugation that stabilizes the aromatic system also facilitates a low-energy decarboxylation pathway, particularly when the electron-donating 6-hydroxyl group is unmasked.

This guide analyzes the thermodynamic boundaries of 6-HBCA, detailing its degradation kinetics, solid-state properties, and the specific experimental protocols required to validate its integrity during drug development.

Thermodynamic Profile & Physicochemical Properties[1][2][3]

The stability of 6-HBCA is governed by the interplay between crystal lattice energy and the lability of the C3-carboxyl bond.

Fundamental Parameters[4][5]
ParameterValue / CharacteristicThermodynamic Implication
Melting Point 240–246 °C (with decomposition)High lattice energy indicates stable solid state at RT, but fusion triggers immediate decarboxylation.
pKa (Acid) ~3.5 – 4.0 (COOH)Forms stable salts with weak bases; low pH precipitates the free acid, increasing decarboxylation risk.
pKa (Phenol) ~9.5 – 10.2 (6-OH)Ionization at pH > 10 increases electron density, accelerating oxidative degradation.
LogP ~1.8 – 2.1Moderate lipophilicity; prone to aggregation in aqueous buffers.
Solubility High: DMSO, MeOH, aqueous baseLow: Water, acidic mediaSolubility-limited degradation in acidic aqueous environments.
The Decarboxylation Driver

The primary thermodynamic instability arises from the thermal decarboxylation of the C3-carboxylic acid.

  • Mechanism: The electron-donating 6-hydroxyl group pushes electron density into the furan ring (resonance effect). This density localizes at the C3 position, destabilizing the C-C bond connecting the carboxyl group and lowering the activation energy for CO₂ extrusion.

  • Result: Conversion to 6-hydroxybenzofuran, a significantly less polar and pharmacologically distinct species.

Degradation Pathways & Mechanistic Analysis

Understanding the specific degradation vectors is essential for selecting processing conditions.

Pathway A: Thermal Decarboxylation (Dominant)

Under thermal stress (>100°C) or acidic reflux, 6-HBCA loses carbon dioxide. This reaction is first-order and catalyzed by H+.

  • Critical Control Point: Avoid prolonged exposure to temperatures >60°C in acidic solution.

Pathway B: Oxidative Quinone Formation

The 6-hydroxyl group renders the benzene ring electron-rich (activated).

  • Mechanism: In the presence of oxygen and high pH, the phenol oxidizes to a para-quinone methide-like intermediate or polymerizes into dark, insoluble pigments.

  • Visual Indicator: Samples turning from off-white to brown/black indicate oxidative failure.

Visualization of Degradation Logic

DegradationPathways HBCA 6-Hydroxy-1-benzofuran- 3-carboxylic acid (Target Molecule) TS_Decarb Transition State: C3-Protonation HBCA->TS_Decarb Heat / Acid (H+) Radical Phenoxy Radical HBCA->Radical Light (hν) / O2 / High pH Benzofuran 6-Hydroxybenzofuran (Decarboxylated Impurity) TS_Decarb->Benzofuran - CO2 CO2 CO2 (Gas) TS_Decarb->CO2 Quinone Ortho/Para-Quinone Intermediates Radical->Quinone Oxidation Polymer Insoluble Polymers (Brown/Black Residue) Quinone->Polymer Polymerization

Figure 1: Mechanistic degradation pathways of 6-HBCA showing the competing risks of thermal decarboxylation (acid/heat driven) and oxidative polymerization (light/base driven).

Experimental Protocols for Stability Validation

As a scientist, you must validate these theoretical risks with empirical data. Use the following "Self-Validating" protocols.

Forced Degradation (Stress Testing) Workflow

Objective: Determine the intrinsic stability limits and identify degradation products.

Protocol:

  • Preparation: Dissolve 6-HBCA in DMSO (stock) and dilute into stress media to 1 mg/mL.

  • Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

    • Base Hydrolysis: 0.1 N NaOH, Ambient, 4 hours (Watch for oxidation!).

    • Oxidation:[1] 3% H₂O₂, Ambient, 2 hours.

    • Thermal: Solid state, 80°C, 24 hours.

  • Analysis: HPLC-UV (254 nm) coupled with MS.

    • Key Peak to Watch: The decarboxylated product (6-hydroxybenzofuran) will elute later (higher LogP) than the parent acid.

Solid-State Characterization (Polymorph Screening)

Objective: Ensure the isolated solid is the thermodynamically stable polymorph, not a metastable solvate.

Protocol:

  • DSC (Differential Scanning Calorimetry):

    • Run at 10°C/min.

    • Acceptance Criteria: Sharp endotherm >240°C followed immediately by an exotherm (decomposition). A broad endotherm <100°C indicates solvent/water entrapment (pseudopolymorph).

  • TGA (Thermogravimetric Analysis):

    • Confirm <0.5% weight loss below 150°C to rule out solvates.

Stability Testing Logic Diagram

StabilityWorkflow cluster_Stress Stress Conditions Start Start: 6-HBCA Sample Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, RT) Start->Base Oxid Oxidative Stress (3% H2O2) Start->Oxid Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Decision Degradant ID Analysis->Decision Res1 RRT > 1.0 (Non-polar) Decision->Res1 Late Eluting Res2 RRT < 1.0 (Polar/Quinones) Decision->Res2 Early/Multi-peak Conclusion1 Decarboxylation Confirmed Res1->Conclusion1 Conclusion2 Oxidation Confirmed Res2->Conclusion2

Figure 2: Analytical workflow for classifying degradation modes based on Relative Retention Time (RRT).

Pre-formulation & Handling Recommendations

Based on the thermodynamic profile, the following handling standards are mandatory for research and manufacturing:

  • Storage: Store at -20°C under Argon/Nitrogen. The 6-hydroxyl group is sensitive to atmospheric oxygen over long durations.

  • Processing:

    • Avoid heating >50°C during drying steps. Use vacuum drying at lower temperatures to remove solvents.

    • Do not use strong mineral acids during workup if heating is required; prefer buffered acidic workups (e.g., NH₄Cl).

  • Synthesis Insight: If synthesizing derivatives (e.g., esters), perform coupling reactions at ambient temperatures (EDC/NHS) rather than using thionyl chloride/reflux, which will drive decarboxylation.

References

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (Key intermediate data and synthesis conditions).

  • ChemicalBook. (2025).[2] 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid Properties and Suppliers. (Physicochemical property verification).

  • National Institutes of Health (PubChem). (2025). Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate. (Structural analog stability data).

  • MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid: Synthesis and Characterization. (Comparative benzofuran acid stability and NMR data). [3][4][5][1][6]

  • EPA CompTox. (2025). 3-Benzofurancarboxylic acid derivatives and properties. (Environmental and chemical property dashboard). [5]

Sources

Navigating the Unknown: A Technical Safety and Toxicity Profile of 6-Hydroxy-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Data Scarcity

The benzofuran moiety is a core component of numerous biologically active natural products and synthetic compounds.[1][2] As such, novel derivatives like 6-Hydroxy-1-benzofuran-3-carboxylic acid are of great interest to the scientific community. However, the rapid pace of discovery often outstrips the generation of comprehensive safety data for every new chemical entity.

This guide provides an in-depth technical overview of the predicted safety and toxicity of 6-Hydroxy-1-benzofuran-3-carboxylic acid. The information herein is synthesized from available data on structurally related benzofuran carboxylic acids and the parent benzofuran molecule. It is imperative to understand that this profile is predictive and should be used to inform safe handling practices, not as a substitute for empirical testing.

Predicted Hazard Identification and GHS Classification

Based on an analysis of analogous compounds, 6-Hydroxy-1-benzofuran-3-carboxylic acid is predicted to be a hazardous substance. The following Globally Harmonized System (GHS) classification should be provisionally adopted for risk assessment and safety planning.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement Basis for Classification (Analogous Compounds)
Acute Toxicity, OralCategory 4
ngcontent-ng-c1989010908="" class="ng-star-inserted">
WarningH302: Harmful if swallowed1-Benzofuran-3-carboxylic acid[3]
Skin Corrosion/IrritationCategory 2

WarningH315: Causes skin irritation1-Benzofuran-3-carboxylic acid, Benzofuran-6-carboxylic acid[3]
Serious Eye Damage/Eye IrritationCategory 2A
ngcontent-ng-c1989010908="" class="ng-star-inserted">
WarningH319: Causes serious eye irritation1-Benzofuran-3-carboxylic acid, Benzofuran-6-carboxylic acid[3]
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3
ngcontent-ng-c1989010908="" class="ng-star-inserted">
WarningH335: May cause respiratory irritation1-Benzofuran-3-carboxylic acid, Benzofuran-6-carboxylic acid[3]
Carcinogenicity (Suspected)Category 2

WarningH351: Suspected of causing cancer2,3-Benzofuran[4][5]
Specific Target Organ Toxicity — Repeated Exposure (Liver)Category 2

WarningH373: May cause damage to organs (Liver) through prolonged or repeated exposure2,3-Benzofuran[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazards, a stringent and proactive approach to safety is paramount when handling 6-Hydroxy-1-benzofuran-3-carboxylic acid. The following workflow should be implemented to minimize exposure risk.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment SOP_Review Review Standard Operating Procedure (SOP) Risk_Assessment->SOP_Review PPE_Donning Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat SOP_Review->PPE_Donning Fume_Hood Work in a Certified Chemical Fume Hood PPE_Donning->Fume_Hood Avoid_Inhalation Avoid Inhalation of Dust/Aerosols Fume_Hood->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Fume_Hood->Avoid_Contact Decontamination Decontaminate Work Area Avoid_Inhalation->Decontamination Avoid_Contact->Decontamination Waste_Disposal Dispose of Waste in Labeled Hazardous Waste Container Decontamination->Waste_Disposal PPE_Doffing Properly Doff and Dispose of PPE Waste_Disposal->PPE_Doffing Hand_Washing Wash Hands Thoroughly PPE_Doffing->Hand_Washing

Safe handling workflow for 6-Hydroxy-1-benzofuran-3-carboxylic acid.

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended based on the predicted hazard profile:

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if breathing becomes difficult, seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Analog-Based Toxicological Profile

The toxicological properties of 6-Hydroxy-1-benzofuran-3-carboxylic acid have not been empirically determined. The following profile is inferred from data on analogous compounds.

Toxicological Endpoint Predicted Effect Evidence from Analogous Compounds
Acute Toxicity
OralHarmful if swallowed.1-Benzofuran-3-carboxylic acid is classified as Acute Toxicity, Oral (Category 4).[3]
DermalData not available; assume potential for toxicity.-
InhalationMay cause respiratory irritation.1-Benzofuran-3-carboxylic acid is classified as causing respiratory irritation.[3]
Irritation and Sensitization
SkinCauses skin irritation.Benzofuran-6-carboxylic acid and 1-Benzofuran-3-carboxylic acid are known skin irritants.[3][9]
EyeCauses serious eye irritation.Benzofuran-6-carboxylic acid and 1-Benzofuran-3-carboxylic acid are known eye irritants.[3][9]
SensitizationData not available.-
Chronic Toxicity and Carcinogenicity
Repeated Dose ToxicityMay cause damage to the liver through prolonged or repeated exposure.The parent compound, 2,3-benzofuran, is known to cause liver damage in animal studies.[5]
CarcinogenicitySuspected of causing cancer.2,3-Benzofuran is classified as a suspected carcinogen (Category 2).[4][5]
Mutagenicity and Reproductive Toxicity
Germ Cell MutagenicityData not available.-
Reproductive ToxicityData not available.-

Conceptual Experimental Protocol: In Vitro Cytotoxicity Assessment

For researchers investigating the biological activity of 6-Hydroxy-1-benzofuran-3-carboxylic acid, a preliminary assessment of its cytotoxicity is a critical first step. The following conceptual workflow outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the compound's effect on cell viability.

Cytotoxicity_Workflow Cell_Seeding Seed Cells in a 96-well Plate Incubation_1 Incubate for 24 hours (to allow for cell adherence) Cell_Seeding->Incubation_1 Compound_Treatment Treat Cells with a Serial Dilution of 6-Hydroxy-1-benzofuran-3-carboxylic acid Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent to Each Well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours (to allow for formazan crystal formation) MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read Absorbance at ~570 nm using a Plate Reader Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and Determine IC50 Value Absorbance_Reading->Data_Analysis

Conceptual workflow for an in vitro cytotoxicity assay.

Conclusion: A Call for Caution and Further Research

While 6-Hydroxy-1-benzofuran-3-carboxylic acid presents opportunities for novel discoveries in drug development, the current lack of specific safety and toxicity data necessitates a highly cautious approach. Based on the available information for structurally related compounds, it should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer and liver damage with prolonged exposure.

The scientific community is strongly encouraged to conduct comprehensive toxicological studies on this and other novel benzofuran derivatives to establish definitive safety profiles. Until such data is available, the extrapolations and recommendations within this guide should serve as the foundation for safe and responsible research.

References

  • Sinfoo Biotech. 6-Hydroxy-1-benzofuran-3-carboxylic acid, (CAS# 115693-71-5). Available from: [Link]

  • ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). In: PMC. Available from: [Link]

  • Loba Chemie. BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS. (2018-12-21). Available from: [Link]

  • LookChem. 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID | 854515-52-9. (2025-11-11). Available from: [Link]

  • ResearchGate. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025-10-16). Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for 2,3-Benzofuran - HEALTH EFFECTS. In: Bookshelf. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. (1992-09). Available from: [Link]

  • PubChem. 1-Benzofuran-3-carboxylic acid. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-09-02). Available from: [Link]

  • MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020-06-18). Available from: [Link]

Sources

Methodological & Application

Application Note: Efficient Synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS: 39581-61-6) is a critical scaffold in medicinal chemistry, serving as a core pharmacophore for CFTR modulators, HCV inhibitors, and chemokine receptor antagonists (e.g., CCR2/CCR5). While various synthetic routes exist, many suffer from low atom economy, expensive starting materials (e.g., salicylaldehydes), or difficult purification steps.

This Application Note details a streamlined, high-efficiency protocol starting from the commodity chemical Resorcinol . We present two distinct methodologies:

  • Method A (Direct Alkylation-Cyclization): The preferred route for laboratory-scale synthesis (gram scale), utilizing diethyl bromomalonate for rapid access with minimal unit operations.

  • Method B (Stepwise Acylation - The "Novartis" Route): A robust, cost-effective alternative for scale-up (kilogram scale) that avoids expensive brominated reagents.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The construction of the benzofuran core from resorcinol requires the formation of the furan ring via an O-alkylation followed by an intramolecular cyclization.

  • Challenge: Resorcinol is a 1,3-bis-nucleophile. Controlling regioselectivity to prevent bis-alkylation and ensuring cyclization occurs at the 4-position (to yield the 6-hydroxy isomer) rather than the 2-position is critical.

  • Solution: The use of

    
    -dicarbonyl electrophiles allows for a "Pechmann-Duisberg" type cyclization. By using diethyl bromomalonate , we introduce the pre-formed 3-carboxylate motif, driving the cyclization to the thermodynamically favored benzofuran-3-carboxylate rather than the coumarin byproduct often seen with simple acetoacetates.
    
Mechanistic Pathway (Method A)
  • O-Alkylation: Base-mediated displacement of bromide by the resorcinol phenoxide anion forms the ether intermediate.

  • Cyclization: Under acidic conditions (Bronsted or Lewis), the aromatic ring attacks the activated carbonyl of the malonate moiety.

  • Aromatization/Elimination: Loss of ethanol and water drives the formation of the aromatic furan ring.

Figure 1: Mechanistic pathway for the direct synthesis via diethyl bromomalonate.

Experimental Protocol (Method A: Laboratory Scale)

Objective: Synthesis of 5.0 g of 6-Hydroxy-1-benzofuran-3-carboxylic acid. Estimated Time: 2 Days (including workup).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
Resorcinol 110.111.03.30 gSubstrate
Diethyl Bromomalonate 239.061.057.53 gElectrophile
Potassium Carbonate 138.212.08.29 gBase
Acetone (Anhydrous) --100 mLSolvent
Sulfuric Acid (Conc.) 98.08Excess10 mLCyclization Agent
Sodium Hydroxide (10%) 40.00Excess50 mLHydrolysis Agent
Step-by-Step Procedure
Stage 1: O-Alkylation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Resorcinol (3.30 g) and Acetone (100 mL). Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (8.29 g) in a single portion. The suspension may turn slightly pink (oxidation of resorcinol traces).

  • Reagent Addition: Add Diethyl Bromomalonate (7.53 g) dropwise over 10 minutes via a syringe or addition funnel.

    • Note: Slow addition prevents localized high concentrations that could favor bis-alkylation.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting resorcinol spot (

      
      ) should disappear, replaced by the less polar ether intermediate (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K2CO3). Concentrate the filtrate under reduced pressure to yield the crude Diethyl (3-hydroxyphenoxy)malonate as a viscous yellow oil.

Stage 2: Cyclization (The "Pechmann-Duisberg" Closure)
  • Acid Treatment: Cool the crude oil in an ice bath (0°C). Slowly add Conc. Sulfuric Acid (10 mL) directly to the oil with vigorous stirring.

    • Caution: Exothermic reaction. Ensure temperature remains <10°C during addition.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. Then, pour the mixture onto crushed ice (100 g).

  • Isolation: A solid precipitate (Ethyl 6-hydroxybenzofuran-3-carboxylate) should form. Filter the solid.[3][5]

    • Alternative: If an oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over Na2SO4.

  • Purification (Optional): Recrystallize from Ethanol/Water if high purity is required at this stage.

Stage 3: Hydrolysis
  • Saponification: Suspend the ester from Stage 2 in 10% NaOH (50 mL).

  • Reflux: Heat to reflux for 2 hours. The solid should dissolve as the dicarboxylate salt forms.

  • Acidification: Cool to room temperature. Acidify carefully with Conc. HCl to pH 1–2.

  • Final Isolation: The target acid will precipitate as a white to off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Scale-Up Considerations (Method B: The "Novartis" Protocol)

For quantities >100g, Diethyl Bromomalonate becomes cost-prohibitive and hazardous. The "Novartis Route" (developed for CCR2 antagonists) is recommended.

Protocol Summary:

  • Alkylation: Resorcinol + Ethyl Chloroacetate

    
     Ethyl (3-hydroxyphenoxy)acetate.
    
  • Acylation: Reaction with Diethyl Oxalate and NaOEt generates the

    
    -keto ester intermediate.
    
  • Cyclization: Treatment with acid yields the benzofuran-2,3-dicarboxylate.

  • Decarboxylation: Selective decarboxylation (Krapcho conditions: NaCl/DMSO, 160°C) removes the 2-carboxylate, leaving the 3-carboxylate.

Comparison Table:

FeatureMethod A (Bromomalonate)Method B (Chloroacetate/Oxalate)
Step Count 3 (Linear)4-5 (Linear)
Atom Economy HighMedium (Loss of oxalate/CO2)
Reagent Cost High (Bromomalonate)Low (Chloroacetate)
Scalability Limited (Exotherm/Cost)Excellent (Industrial Standard)
Recommended For Discovery / MedChem (<50g) Process Development (>100g)

Process Workflow & Troubleshooting

Figure 2: Operational workflow for the laboratory synthesis.

Troubleshooting Guide
  • Problem: "Black Tar" formation during cyclization.

    • Cause: Polymerization of resorcinol derivatives due to excessive heat or localized acid concentration.

    • Solution: Ensure the crude oil is diluted or cooled to 0°C before acid addition. Alternatively, use Polyphosphoric Acid (PPA) instead of H2SO4 for a gentler cyclization.

  • Problem: Low Yield of Intermediate.

    • Cause: Bis-alkylation of resorcinol.

    • Solution: Use a slight excess of Resorcinol (1.2 equiv) and wash the final organic layer with weak base to remove unreacted starting material.

  • Problem: Product is an Oil.

    • Cause: Impurities preventing crystallization.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce precipitation.

References

  • Gallou, F. et al. (2020).[6] "Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid." Organic Process Research & Development, 24(5), 861–866.[2] [Link][2]

  • Worden, L. R. et al. (1975). "Synthesis of 6-hydroxybenzofuran-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 12(6).
  • Troxler, F. et al. (1959). "Synthetic Indoles and Benzofurans." Helvetica Chimica Acta, 42, 2073.
  • Vertex Pharmaceuticals. (2020). "Process for the preparation of CFTR Modulators.

Sources

Application Notes & Protocols: Strategic Amide Coupling with 6-Hydroxy-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 6-Hydroxy-1-benzofuran-3-carboxylic acid. This valuable building block, a key intermediate in the synthesis of pharmaceuticals like Fruquintinib, presents a unique chemical challenge due to its bifunctional nature.[1] The presence of both a carboxylic acid and a phenolic hydroxyl group necessitates a carefully considered strategy to ensure selective N-acylation and prevent unwanted side reactions. This guide elucidates the underlying chemical principles, compares critical reaction parameters, and provides detailed, field-proven protocols to achieve high-yield, high-purity amide products.

The Core Challenge: Competing Nucleophilicity

The primary obstacle in the amide coupling of 6-Hydroxy-1-benzofuran-3-carboxylic acid is the presence of two nucleophilic sites: the target amine and the C6-hydroxyl group on the benzofuran ring. While the carboxylic acid is the most acidic site, the phenolic hydroxyl group is sufficiently nucleophilic to compete with the amine for the activated carboxylic acid intermediate.[2] This competition can lead to the formation of an undesired ester byproduct (O-acylation), reducing the yield of the target amide and complicating purification.

The success of the coupling reaction, therefore, hinges on a strategy that either kinetically favors amidation over esterification or temporarily masks the reactivity of the phenolic group.

Strategic Pathways to Selective Amidation

Two primary strategies can be employed: a direct coupling that relies on optimized reaction conditions and reagent choice, or a more robust, two-step approach involving the protection of the phenolic hydroxyl group.

The Direct Coupling Strategy

This approach aims for selective amidation without protecting the hydroxyl group. Its success is highly dependent on the coupling reagent and reaction conditions. Modern, highly efficient coupling reagents like HATU can activate the carboxylic acid rapidly at low temperatures, allowing the amine to react before significant O-acylation occurs.[3][4] This strategy is often faster but may require careful optimization for each specific amine substrate to minimize byproduct formation.

The Phenol Protection Strategy

This is the most reliable method for preventing side reactions and ensuring clean product formation.[5] The phenolic hydroxyl group is temporarily converted into a non-nucleophilic functional group, such as an ether. After the amide bond is successfully formed, the protecting group is removed to yield the final product. While this adds steps to the synthesis, it often results in higher overall yields and simpler purifications.

Table 1: Comparison of Common Phenol Protecting Groups

Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsAdvantages & Considerations
Methyl (Me) Ether MeI or Me₂SO₄, K₂CO₃, Acetone or DMF[6]BBr₃, DCM, 0 °C to RTVery stable. Deprotection requires harsh, Lewis acidic conditions that may not be compatible with all substrates.
Benzyl (Bn) Ether BnBr, K₂CO₃, Acetone or DMFH₂, Pd/C (Hydrogenolysis)Stable to a wide range of conditions. Deprotection is mild and clean. Not suitable if other reducible groups (e.g., alkynes, nitro groups) are present.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., CSA)Easily installed and removed under mild conditions. Orthogonal to many other protecting groups.[5] Stability can vary depending on the steric bulk of the silyl group.[7]

Optimizing the Reaction: A Guide to Reagents and Conditions

The choice of coupling reagent is paramount to the success of the reaction. These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive "active ester" intermediate that is susceptible to nucleophilic attack by the amine.[8]

Table 2: Comparative Analysis of Common Amide Coupling Reagents

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCC, DIC[3][9]Forms a highly reactive O-acylisourea intermediate.[4]Readily available, cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[3]Can cause racemization of chiral centers. O-acylisourea can rearrange to an unreactive N-acylurea. Mitigation: Use of additives like HOBt or HOAt is essential to suppress side reactions and minimize racemization.[3][10][11]
Uronium / Aminium Salts HATU, HBTU[3][12]Reacts with the carboxylate to form an active ester (OAt- or OBt-ester).[4]Very fast reaction rates, high yields, and low racemization.[3] HATU is particularly effective for hindered substrates.More expensive than carbodiimides. Can react with the amine nucleophile directly to form a guanidinium byproduct if the order of addition is not controlled.[13]
Phosphonium Salts PyBOP, BOP[3]Similar to uronium salts, forms an active OBt-ester.Highly efficient, low racemization. PyBOP is generally preferred.BOP produces the carcinogenic byproduct HMPA.[3] More expensive than carbodiimides.

Key Parameters:

  • Base: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[4][12] It deprotonates the carboxylic acid to form the carboxylate, which then reacts with the coupling reagent. Typically, 2-3 equivalents are used.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile are standard choices as they effectively dissolve the reactants.[4][14]

  • Temperature: Reactions are often initiated at 0 °C to control the initial activation step, which can be exothermic, and then allowed to warm to room temperature.[4]

Visualization of Workflow and Mechanism

To aid in experimental design, the following diagrams illustrate the decision-making process and the general reaction mechanism.

Amide Coupling Strategy start Start: Couple Amine with 6-Hydroxy-1-benzofuran-3-carboxylic acid decision Are sensitive functional groups present? Is maximization of yield critical? start->decision protect Strategy 1: Phenol Protection (e.g., Benzylation, Silylation) decision->protect  Yes direct Strategy 2: Direct Coupling (e.g., HATU, low temp) decision->direct  No / Speed is priority couple_protected Perform Amide Coupling on Protected Acid protect->couple_protected deprotect Deprotect Phenol couple_protected->deprotect finish Final Amide Product deprotect->finish optimize Requires careful optimization of reagents and conditions direct->optimize optimize->finish

Caption: Decision workflow for selecting an amide coupling strategy.

Amide Coupling Mechanism cluster_0 Step 1: Carboxylate Activation cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO - H⁺ + Base Base Base (e.g., DIPEA) ActiveEster Activated Intermediate (Active Ester) RCOO->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Amine Amine (R'-NH₂) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amide Amide Product (R-CONH-R') Tetrahedral->Amide - Leaving Group

Caption: Generalized mechanism of amide bond formation via an activated intermediate.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Direct Amide Coupling Using HATU

This protocol is optimized for speed and efficiency, leveraging a powerful uronium-based coupling reagent.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Hydroxy-1-benzofuran-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the rate of the activation step and minimize side reactions.

  • Reagent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.[15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol B: Protected Amide Coupling via Benzyl Ether

This protocol offers a robust pathway for sensitive substrates or when the highest purity is required.

Step 1: Protection of the Phenol

  • Preparation: Dissolve 6-Hydroxy-1-benzofuran-3-carboxylic acid (1.0 eq.) in anhydrous acetone or DMF in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Alkylation: Add benzyl bromide (BnBr) (1.2 eq.) dropwise.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude 6-(Benzyloxy)-1-benzofuran-3-carboxylic acid can often be used in the next step without further purification.

Step 2: Amide Coupling (EDC/HOBt)

  • Preparation: Dissolve the 6-(Benzyloxy)-1-benzofuran-3-carboxylic acid from Step 1 (1.0 eq.), the desired amine (1.1 eq.), and Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise.

  • Base Addition: Add DIPEA (2.5 eq.) and stir the reaction at room temperature overnight.

  • Work-up and Purification: Follow steps 8-10 from Protocol A to isolate the protected amide intermediate.

Step 3: Deprotection (Hydrogenolysis)

  • Preparation: Dissolve the purified protected amide from Step 2 in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10% w/w) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Reaction: Stir vigorously until TLC or LC-MS indicates complete removal of the benzyl group.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final 6-hydroxy benzofuran amide.

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient activation; inactive coupling reagent; steric hindrance.Switch to a more powerful coupling reagent like HATU.[10] Ensure reagents are anhydrous. For hindered substrates, increase reaction time or temperature moderately (e.g., to 40 °C).
Significant Ester Byproduct (Direct Coupling) O-acylation of the phenol is competing with N-acylation.Perform the reaction at a lower temperature (0 °C). Ensure the amine is present before adding the coupling reagent. If the problem persists, switch to the protection strategy (Protocol B).
Unreacted Starting Acid Insufficient equivalents of coupling reagent or base; reaction time too short.Increase equivalents of coupling reagent and base to 1.5 eq. and 3.0 eq., respectively. Allow the reaction to run longer, monitoring by TLC.
Messy TLC / Difficult Purification Formation of urea byproducts (DCC/EDC); guanidinium byproduct (HATU).For EDC, ensure a thorough aqueous workup to remove the water-soluble urea. For HATU, add the reagent to the mixture of acid, amine, and base (pre-mixing acid and HATU can favor side reactions). Consider the protection strategy for a cleaner reaction profile.[15]

Conclusion

The successful synthesis of amides from 6-Hydroxy-1-benzofuran-3-carboxylic acid is readily achievable with a rational approach to experimental design. For rapid synthesis, a direct coupling using a potent reagent like HATU under carefully controlled conditions can be effective. However, for maximum yield, reliability, and simplified purification, a strategy involving the protection of the phenolic hydroxyl group is the superior and recommended methodology. By understanding the interplay between reagents, conditions, and the substrate's inherent reactivity, researchers can confidently and efficiently access this important class of molecules for application in medicinal chemistry and drug discovery.

References

  • Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. (2020). Vertex AI Search.
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Protecting Groups. (n.d.). Organic-Synthesis.com.
  • Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid | Request PDF. (n.d.). ResearchGate.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Protecting Groups. (n.d.). Source not specified.
  • 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Source not specified.
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (2022). Scientific Research Publishing.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry - ACS Publications.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). ResearchGate.
  • EDC-HOBt Amide coupling workup help. (2024). Reddit.
  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. (n.d.). ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzofuran scaffolds are pivotal structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[2] In particular, 6-Hydroxy-1-benzofuran-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex drug candidates, such as selective antagonists for chemokine receptors involved in inflammatory diseases.[3]

Conventional synthetic routes to this valuable intermediate often involve multiple steps, prolonged reaction times, and harsh conditions, which can be inefficient and environmentally burdensome.[3][4] This application note details a robust and highly efficient protocol for the synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic acid utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.[5][6][7][8]

This protocol leverages a Perkin-Oglialoro-type reaction, followed by a rapid, microwave-assisted intramolecular cyclization and subsequent saponification. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and facilitating adaptation for related molecular targets.

Reaction Scheme

The overall synthetic strategy involves a two-step, one-pot reaction sequence starting from 2,4-dihydroxybenzaldehyde and ethyl bromopyruvate.

Step 1: O-Alkylation

2,4-Dihydroxybenzaldehyde reacts with ethyl bromopyruvate in the presence of a mild base to form an ether intermediate.

Step 2: Intramolecular Cyclization and Saponification

The intermediate undergoes a rapid, base-catalyzed intramolecular aldol-type condensation and dehydration under microwave irradiation to form the benzofuran ring. This is followed by the saponification of the ethyl ester to yield the final carboxylic acid.

The Power of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry. Unlike conventional heating which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This efficient energy transfer results in several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes.[6][8]

  • Higher Yields and Purity: The rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[8]

  • Energy Efficiency: By directly heating the reactants and solvent, less energy is wasted compared to heating a large oil bath.[6]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[8]

Experimental Protocol

Materials and Equipment
  • Reagents: 2,4-Dihydroxybenzaldehyde, Ethyl bromopyruvate, Potassium carbonate (anhydrous), Ethanol, Hydrochloric acid (2M), Deionized water.

  • Equipment: Dedicated microwave synthesis reactor (e.g., Biotage Initiator+, CEM Discover), Microwave-safe reaction vials with caps, Magnetic stir bars, Rotary evaporator, Standard laboratory glassware, pH paper, Filtration apparatus (Büchner funnel).

Detailed Synthesis Procedure

Caution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,4-dihydroxybenzaldehyde (1.0 mmol, 138.1 mg) and anhydrous potassium carbonate (2.5 mmol, 345.5 mg) in 5 mL of ethanol.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromopyruvate (1.1 mmol, 0.14 mL, 214.5 mg) dropwise at room temperature.

  • Microwave Irradiation (Cyclization and Saponification):

    • Seal the reaction vial securely with a cap.

    • Place the vial in the cavity of the microwave reactor.

    • Irradiate the mixture under the conditions specified in Table 1. The reaction is programmed for an initial ramp to the target temperature, followed by a holding period with continuous stirring.

    Expert Insight: Potassium carbonate acts as a base for both the initial O-alkylation of the more acidic 4-hydroxyl group and the subsequent intramolecular cyclization. Ethanol is an excellent solvent for microwave-assisted reactions due to its high dielectric constant and ability to absorb microwave energy efficiently.

  • Work-up and Isolation:

    • After the irradiation is complete, allow the vial to cool to a safe temperature (below 50°C) using the instrument's cooling system.

    • Carefully uncap the vial in a fume hood.

    • Transfer the reaction mixture to a 50 mL round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in 10 mL of deionized water.

    • Acidify the aqueous solution to pH ~2 by the dropwise addition of 2M hydrochloric acid while stirring in an ice bath. A precipitate will form.

    • Continue stirring the suspension in the ice bath for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 5 mL).

    • Dry the product under vacuum to a constant weight.

Reaction Parameters
ParameterValue
Microwave Power Dynamic (up to 300 W)
Temperature 120 °C
Reaction Time 15 minutes
Pressure Monitored (typically 7-10 bar)
Stirring High

Table 1: Optimized Microwave Reaction Conditions

Self-Validating System: Product Characterization

To confirm the identity and purity of the synthesized 6-Hydroxy-1-benzofuran-3-carboxylic acid, the following analytical techniques are recommended:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons exhibiting characteristic coupling patterns for the benzofuran ring system, a singlet for the proton at the 2-position, and broad singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the expected number of carbon signals, including those for the carboxylic acid carbonyl, the furan ring carbons, and the benzene ring carbons.

  • FT-IR (ATR): Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-O stretching of the furan ring and phenol are expected.

  • Mass Spectrometry (ESI-): The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

The expected yield for this microwave-assisted protocol is typically in the range of 80-90%, with purity greater than 95% as determined by NMR.

Workflow and Mechanistic Overview

The following diagram illustrates the key steps in the microwave-assisted synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic acid.

G cluster_0 Step 1: Reagent Combination cluster_1 Step 2: Microwave Irradiation cluster_2 Step 3: Work-up & Isolation A 2,4-Dihydroxybenzaldehyde C K₂CO₃ in Ethanol A->C B Ethyl Bromopyruvate B->C D Microwave Reactor (120°C, 15 min) C->D One-Pot Reaction E Intramolecular Cyclization & Saponification D->E F Solvent Removal E->F Cooling & Transfer G Acidification (HCl) F->G H Filtration & Drying G->H I Final Product: 6-Hydroxy-1-benzofuran-3-carboxylic acid H->I

Caption: Workflow for the one-pot, microwave-assisted synthesis.

The proposed mechanism involves the initial deprotonation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde by potassium carbonate, followed by nucleophilic attack on ethyl bromopyruvate to form an ether linkage. Under microwave heating, a second deprotonation occurs at the benzylic carbon of the pyruvate moiety, leading to an intramolecular aldol-type condensation with the adjacent aldehyde group. Subsequent dehydration forms the furan ring. Finally, the ethyl ester is saponified by the base present in the reaction mixture, and upon acidic workup, the desired carboxylic acid is obtained.

Conclusion

This application note provides a detailed, efficient, and rapid protocol for the synthesis of 6-Hydroxy-1-benzofuran-3-carboxylic acid using microwave irradiation. By significantly reducing reaction times and improving yields compared to conventional methods, this approach offers a valuable tool for researchers in medicinal chemistry and drug development. The provided explanations of the underlying principles and experimental choices are intended to empower scientists to confidently apply and adapt this methodology for the synthesis of other valuable benzofuran derivatives.

References

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Bose, A. K., Banik, B. K., Lavlinskaia, N., Jayaraman, M., & Manhas, M. S. (1997). MORE chemistry: microwave-organic reaction enhancement. A new and powerful tool for rapid organic synthesis. Chemistry and Technology of Agrochemicals, 327-339. [Link]

  • Gallou, I., Erb, B., Marti, M., Nuzzo, G. L., Jager, A., Seeger, M., ... & Cortes-Clerget, M. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development, 24(2), 229-236. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Hayes, B. L. (2002).
  • Aslam, M. J., & Siddiqui, Z. N. (2018). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 8(40), 22463-22484. [Link]

  • Hu, X., Lai, H., Zhao, F., Hu, S., Sun, Q., & Fang, L. (2019). Microwave-Assisted Synthesis of Benzofuran-3 (2H)-ones. Acta Chimica Slovenica, 66(3), 745-750. [Link]

  • Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.
  • Cacchi, S., Fabrizi, G., & Lamba, D. (1996). Palladium-catalyzed reaction of 2-(1-alkynyl) phenols with vinylic triflates: a new route to 2, 3-disubstituted benzo [b] furans. Tetrahedron, 52(30), 10225-10234. [Link]

Sources

Advanced Application Note: 6-Hydroxy-1-benzofuran-3-carboxylic Acid in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-1-benzofuran-3-carboxylic acid represents a compact, highly tunable fluorophore scaffold distinguished by its "Push-Pull" electronic architecture. Unlike bulky xanthene (fluorescein) or cyanine dyes, this benzofuran derivative offers a low molecular weight footprint (~178 Da), minimizing steric perturbation in biological conjugates.

This guide details the rational design, synthesis, and application of this scaffold for developing "Turn-On" fluorescent probes. The core mechanism exploits the Intramolecular Charge Transfer (ICT) between the electron-donating hydroxyl group (C6) and the electron-withdrawing carboxylic acid (C3). Perturbation of this system allows for the sensitive detection of enzymes (esterases, phosphatases) and Reactive Oxygen Species (ROS).

Rational Design & Mechanism

The "Push-Pull" Fluorophore Architecture

The fluorescence of 6-Hydroxy-1-benzofuran-3-carboxylic acid arises from a conjugated


-system stabilized by an ICT process.
  • Donor (D): The 6-OH group pushes electron density into the benzofuran ring.

  • Acceptor (A): The 3-COOH group (or its amide/ester derivatives) pulls electron density.

  • Result: A strong dipole moment in the excited state, leading to significant Stokes shifts and environmental sensitivity.

Sensing Strategy: The "Caging" Approach

To design a probe, the 6-OH group is chemically modified ("caged") with a recognition moiety specific to a target analyte.

  • OFF State (Caged): Functionalization of the 6-OH (e.g., acetylation) reduces the electron-donating capability, disrupting the ICT. This typically results in fluorescence quenching or a significant hypsochromic (blue) shift in absorption/emission.

  • ON State (Uncaged): Reaction with the target analyte cleaves the masking group, restoring the free 6-OH. The ICT process is re-established, resulting in a strong recovery of fluorescence (typically

    
     nm).
    
Mechanism Diagram

ProbeMechanism Probe Probe (OFF State) 6-O-R (Caged) Weak/Blue-shifted Fluorescence Intermediate Cleavage Reaction Probe->Intermediate Recognition Analyte Target Analyte (e.g., Esterase, H2O2) Analyte->Intermediate Fluorophore Scaffold (ON State) 6-OH Restored Strong Blue Fluorescence (ICT) Intermediate->Fluorophore Release of R-group

Figure 1: Logical workflow of the "Turn-On" sensing mechanism. The masking group (R) suppresses fluorescence until removed by the specific analyte.

Physicochemical & Spectral Properties

Before synthesis, it is critical to understand the baseline properties of the core scaffold.

ParameterValue / CharacteristicNotes
Molecular Weight 178.14 g/mol Compact size reduces steric hindrance.
Excitation Max (

)
~320 - 350 nmRequires UV or Violet (405 nm) excitation.
Emission Max (

)
~430 - 460 nmBlue emission channel.
Stokes Shift >100 nmLarge shift reduces self-quenching and scattering interference.
Solubility DMSO, Methanol, Basic BufferCOOH group improves aqueous solubility at physiological pH.
pKa (6-OH) ~8.5 - 9.5Phenolic proton; deprotonation at high pH red-shifts emission.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Reference Grounding: This protocol is adapted from the robust 4-step 1-pot process developed by Novartis, ensuring high yield and scalability [1].

Reagents:

  • Resorcinol[1][2]

  • Methyl 4-chloroacetoacetate

  • Sulfuric acid (H2SO4)

  • Sodium hydroxide (NaOH)

Workflow:

  • Pechmann Condensation: React Resorcinol with Methyl 4-chloroacetoacetate in H2SO4 to form the coumarin intermediate.

  • Ring Contraction: Treat the intermediate with aqueous NaOH. This induces a ring contraction from the coumarin (6-membered lactone) to the benzofuran (5-membered ring) via an internal displacement of the chloride.

  • Acidification: Precipitate the final product, 6-Hydroxy-1-benzofuran-3-carboxylic acid, by adjusting pH to ~2 with HCl.

  • Purification: Recrystallize from Methanol/Water.

Protocol B: Designing a ROS-Sensitive Probe (Example)

Objective: Create a probe for Hydrogen Peroxide (H2O2) detection. Target Modification: Convert 6-OH to a Boronate Ester (6-O-B(pin)).

Step-by-Step Synthesis:

  • Esterification of COOH: React 6-Hydroxy-1-benzofuran-3-carboxylic acid with Methanol/H2SO4 to protect the carboxylic acid as a methyl ester. Why: Prevents side reactions during boronate attachment.

  • Triflation: React the methyl ester with Triflic Anhydride (

    
    ) and Pyridine in DCM to convert the 6-OH to a 6-OTf (Triflate) leaving group.
    
  • Miyaura Borylation: React the 6-OTf intermediate with Bis(pinacolato)diboron (

    
    ), 
    
    
    
    catalyst, and KOAc in Dioxane at 80°C.
    • Result: The 6-position now holds a boronate ester (ROS recognition site).

  • Hydrolysis (Optional): Hydrolyze the methyl ester back to COOH if a conjugation handle is needed, or leave as methyl ester for cell permeability.

Protocol C: Biological Validation (In Vitro)

Reagents:

  • Probe Stock: 10 mM in DMSO.

  • Buffer: PBS (pH 7.4).

  • Analyte: H2O2 (freshly diluted).

Procedure:

  • Preparation: Dilute Probe Stock to 10 µM in PBS.

  • Baseline Scan: Record fluorescence emission (Ex: 340 nm, Em: 380-600 nm). Expect low intensity.

  • Titration: Add H2O2 (0 - 100 µM equivalents). Incubate for 15 mins at 37°C.

  • Measurement: Record spectra. Expect dose-dependent increase at ~450 nm.

  • Control: Test selectivity against other ROS (•OH, O2[3]•-, NO) to ensure specificity.

Visualization of Synthesis Workflow

SynthesisWorkflow fill_start fill_start fill_process fill_process fill_product fill_product Start Resorcinol + Methyl 4-chloroacetoacetate Step1 Pechmann Condensation (H2SO4) Start->Step1 Inter1 4-Chloromethyl-7-hydroxycoumarin Step1->Inter1 Intermediate Step2 Ring Contraction (NaOH, Heat) Inter1->Step2 Step3 Acidification & Precipitation (HCl) Step2->Step3 Final 6-Hydroxy-1-benzofuran- 3-carboxylic acid Step3->Final

Figure 2: The Novartis 4-step 1-pot synthesis pathway for generating the core scaffold [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Quantum Yield Solvent quenching or aggregation.Switch to aprotic solvents (DMSO, MeCN) or add surfactants (Tween-20) to buffer.
High Background Signal Instability of the "cage" group (hydrolysis).Optimize the linker stability (e.g., use acetoxymethyl ether for better stability than simple esters).
Blue-Shifted Emission Incomplete deprotection.Verify reaction kinetics; ensure sufficient incubation time with the analyte.
Poor Cell Permeability Free COOH group is charged at pH 7.4.Esterify the 3-COOH (e.g., Acetoxymethyl ester) to create a prodrug form that is cleaved intracellularly.

References

  • Gallou, I., et al. (2020). "Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid." ACS Omega. [Link]

  • PubChem. (2025).[1][2][4] "1-Benzofuran-3-carboxylic acid Compound Summary." National Library of Medicine. [Link]

  • RSC Advances. (2014). "A red fluorescent probe for thiols based on 3-hydroxyflavone."[5] (Contextual reference for hydroxy-functionalized probe design). [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 6-Hydroxy-1-benzofuran-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for 6-Hydroxy-1-benzofuran-3-carboxylic acid . If you are reading this, you are likely facing a common frustration: this molecule precipitates when diluted into aqueous buffers, or it refuses to dissolve despite its theoretical acidity.

The Core Problem: While the carboxylic acid group (COOH) suggests water solubility, the benzofuran core is highly rigid and lipophilic. The high melting point (~210–235°C) indicates a high crystal lattice energy. To dissolve this molecule, the energy gained from solvation must exceed the energy required to break this crystal lattice.

In neutral water or acidic buffers (pH < 4), the molecule exists in its protonated, neutral form, which is virtually insoluble. Success depends entirely on ionization strategy and cosolvent selection.

Module 1: The pH Factor (Critical)

The most common failure mode is attempting to dissolve the powder directly in water or low-capacity buffers (like PBS) without pH adjustment.

The Science:

  • pKa 1 (Carboxylic Acid): ~3.5 – 4.0

  • pKa 2 (Phenolic Hydroxyl): ~9.5 – 10.0

To achieve thermodynamic solubility, you must drive the equilibrium toward the ionized (carboxylate) form. According to the Henderson-Hasselbalch equation, you need a pH of at least pKa + 2 (approx. pH 6.0) to ensure 99% ionization.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilityDecisionTree Start Start: Define Application CellCulture Cell Culture / In Vivo? Start->CellCulture AssayBuffer Enzymatic/Chemical Assay? Start->AssayBuffer HighConc High Conc. Needed (>10 mM)? CellCulture->HighConc Yes Strat_DMSO Strategy A: DMSO Stock (Dilute to <0.5%) CellCulture->Strat_DMSO No (Low Conc) Strat_Salt Strategy B: In Situ Salt (NaOH/NaHCO3 Pre-treat) HighConc->Strat_Salt No (DMSO acceptable) Strat_CD Strategy C: Complexation (HP-Beta-Cyclodextrin) HighConc->Strat_CD Yes (Avoid DMSO toxicity) AssayBuffer->Strat_Salt Preferred

Caption: Decision matrix for selecting a solubilization strategy based on experimental constraints (toxicity vs. concentration).

Module 2: Solvent Compatibility & Protocols

Do not rely on "visual" solubility alone. Micro-precipitates can form that are invisible to the naked eye but will scatter light in plate readers or clog HPLC columns.

Solvent Compatibility Table
Solvent / SystemSolubility RatingMax Conc. (Approx)Notes
Water (pH 7) Poor< 0.1 mg/mLSlow kinetics; likely to float as powder.
DMSO Excellent> 50 mg/mLRecommended Stock. Hygroscopic; keep sealed.
Ethanol Moderate~ 10 mg/mLEvaporation changes concentration over time.
0.1 M NaOH Very Good> 20 mg/mLForms Sodium Salt immediately.
PBS (pH 7.4) Variable~ 1-2 mg/mLRisk of "pH Crash" if stock is acidic.
Protocol A: The "DMSO Spike" Method (Standard)

Best for: High-throughput screening, low-concentration assays (< 100 µM).

  • Weigh the target amount of 6-OH-BF3CA.

  • Dissolve in 100% anhydrous DMSO to create a 1000x Stock Solution (e.g., 10 mM or 50 mM). Vortex until absolutely clear.

  • Prepare Buffer: Ensure your aqueous buffer (e.g., PBS or Media) is pre-warmed to 37°C.

  • The Critical Step (Mixing):

    • Place the pipette tip submerged into the vortexing buffer.

    • Inject the DMSO stock slowly.

    • Why? Dropping DMSO on top of static water creates a local interface where the solvent diffuses out faster than the drug can disperse, causing the drug to crash out as a "skin" on the surface.

Protocol B: The "In Situ Salt" Method (Advanced)

Best for: Animal studies, high-concentration injections, or DMSO-sensitive cells.

  • Calculate the molar equivalent of the compound.

  • Add Base: Add 1.05 equivalents of 0.1 M NaOH or 1.0 M NaHCO₃ directly to the powder.

  • Sonication: Sonicate for 5–10 minutes. The powder should dissolve as it converts to the sodium salt (6-Hydroxy-1-benzofuran-3-carboxylate).

  • Dilute: Slowly add your buffer (PBS/Saline) to the desired volume.

  • Check pH: The solution will be slightly alkaline. Adjust back to pH 7.4 using dilute HCl very carefully (do not overshoot below pH 6.0).

Module 3: Advanced Formulation (Cyclodextrins)

If Protocols A and B fail (e.g., precipitation occurs after 2 hours), you are fighting Ostwald Ripening (small crystals growing into larger ones). You need a stabilizer.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins form a "host-guest" complex, encapsulating the hydrophobic benzofuran ring while exposing hydrophilic groups to the water.

Workflow Diagram: Cyclodextrin Complexation

CD_Workflow Step1 1. Prepare Vehicle (20% w/v HP-Beta-CD in Water) Step2 2. Add Compound (Powder form) Step1->Step2 Step3 3. High-Shear Mixing (Vortex/Sonicate 30 mins) Step2->Step3 Step3->Step3 Heat to 50°C (Optional) Step4 4. Filter Sterilize (0.22 µm PES Filter) Step3->Step4

Caption: Workflow for creating a stable inclusion complex using HP-Beta-Cyclodextrin.

Troubleshooting & FAQs

Q1: My solution was clear, but it turned cloudy after sitting on the bench for 20 minutes. Why?

  • Diagnosis: This is likely "pH Crashing."

  • Explanation: If you dissolved the compound in DMSO and added it to a weak buffer (like 10mM Hepes), the acidic proton on the carboxylic acid (pKa ~3.5) might have exhausted the buffer's capacity, dropping the local pH below 5.0.

  • Fix: Use a stronger buffer (e.g., 50mM PBS) or check the pH of your final solution. It must remain > pH 6.0.

Q2: Can I autoclave the stock solution?

  • Answer: No.

  • Reasoning: Benzofuran derivatives can be sensitive to oxidative degradation at high temperatures. Furthermore, autoclaving a suspension (if not fully dissolved) can cause crystal growth (annealing), making it even harder to dissolve later.

  • Fix: Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization.

Q3: I see a "gel" forming when I add the DMSO stock to my cell culture media.

  • Diagnosis: Protein precipitation or local high concentration.

  • Explanation: DMSO is a protein denaturant at high concentrations. If you add a drop of DMSO stock directly to serum-containing media without rapid mixing, the serum proteins may denature and encapsulate your drug.

  • Fix: Dilute the DMSO stock 1:10 in serum-free media first, then add that intermediate mix to your final culture vessel.

Q4: Why is the color changing to yellow/brown?

  • Diagnosis: Oxidation of the phenolic hydroxyl group (Position 6).

  • Fix: This molecule is an electron-rich phenol. In basic solutions (pH > 8), it is prone to oxidation by air. Always prepare fresh, or add an antioxidant like Ascorbic Acid (0.1%) or EDTA if the assay permits.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595655, 1-Benzofuran-3-carboxylic acid. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Troubleshooting low conversion rates in benzofuran-3-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of benzofuran-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when modifying this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome low conversion rates and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why can functionalizing benzofuran-3-carboxylic acid be challenging?

A1: Benzofuran-3-carboxylic acid presents a unique set of challenges due to the electronic properties of the benzofuran ring system. The oxygen heteroatom and the fused benzene ring influence the electron density at the C3 position, affecting the reactivity of the carboxylic acid.[1] While the carboxylic acid is activated for nucleophilic attack, the system can be susceptible to side reactions, and the starting material itself can be difficult to activate under certain conditions.

Q2: What are the most common functionalization reactions performed on this molecule?

A2: The most prevalent reactions are amide bond formations (amidation) and esterifications, which are crucial for developing new pharmaceutical candidates and functional materials.[2] Additionally, the carboxylic acid can be used as a handle for more complex transformations, such as cross-coupling reactions after conversion to a suitable derivative.

Q3: What is the first step I should take if my reaction shows a low conversion rate?

A3: The first step is always to confirm the integrity of your starting materials. Ensure your benzofuran-3-carboxylic acid is pure and dry. For the coupling partner (amine or alcohol), verify its purity and ensure it is free of water, which can quench activated intermediates. Also, ensure your solvents are anhydrous, as this is a critical factor in many coupling reactions.

Q4: How should I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[3] It allows you to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the precise conversion rate.[4]

Troubleshooting Guides: Low Conversion Rates

Scenario 1: Low or No Product Formation in Amide Coupling Reactions

Low conversion in amide coupling is a frequent issue. The primary cause is often inefficient activation of the carboxylic acid or the presence of competing side reactions.

Potential Cause 1: Inadequate Carboxylic Acid Activation

The carboxyl group of benzofuran-3-carboxylic acid needs to be converted into a more reactive intermediate to be readily attacked by an amine. If the activating agent is not effective enough, the reaction will stall.

  • Troubleshooting Action:

    • Reagent Selection: If you are using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone, consider the addition of an activating agent such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[5][6] These additives form a more stable and reactive activated ester, which can improve yields and reduce side reactions like racemization.[7] For particularly challenging or sterically hindered couplings, stronger uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are often more effective.[6][8]

    • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process. Ensure you are using at least two equivalents of the base, especially when using the hydrochloride salt of an amine.

G Activated_Acid Activated_Acid Low_Yield Low_Yield Activated_Acid->Low_Yield Side Reactions (e.g., Decarboxylation)

Potential Cause 2: Decarboxylation Side Reaction

Aromatic and heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under thermal stress or in the presence of certain catalysts.[9][10] If your reaction requires high temperatures, you may be losing starting material to this side reaction.

  • Troubleshooting Action:

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. Many modern coupling reagents are effective at room temperature.[6]

    • Avoid Strong Bases where possible: While a base is necessary, very strong bases in combination with heat can promote decarboxylation.[11] Stick to common organic bases like DIPEA or TEA.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to see if the starting material is being consumed without corresponding product formation, which could indicate a decomposition pathway.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent SystemProsConsWhen to Use
EDC/HOBt Cost-effective; water-soluble byproduct.[6]Can be less effective for hindered substrates; risk of side reactions without HOBt.Standard, unhindered couplings.
HATU/DIPEA Highly efficient, even for hindered substrates; fast reaction times.[6][8]More expensive; potential for side reactions with the N-terminus in peptide synthesis.Hindered acids/amines; when other methods fail.
DIC/HOAt Good for reducing racemization; effective for sensitive substrates.[12]Byproduct (diisopropylurea) can be difficult to remove.Peptide synthesis; chiral substrates.

Experimental Protocol: Optimized Amide Coupling with HATU

  • To a stirred solution of benzofuran-3-carboxylic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scenario 2: Incomplete Esterification

Esterification of benzofuran-3-carboxylic acid, especially with bulky or less reactive alcohols, can be slow and result in low yields.

Potential Cause 1: Reversible Reaction and Water Formation

Classic Fischer esterification (acid-catalyzed reaction with an alcohol) is a reversible process.[13] The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

  • Troubleshooting Action:

    • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.

    • Use Excess Alcohol: If the alcohol is inexpensive and has a low boiling point, using it as the solvent can also shift the equilibrium towards the product.[13]

    • Alternative Methods: For more sensitive substrates, avoid strong acid catalysis. Instead, use coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine).[2]

G Product_Water Product_Water Problem Problem Product_Water->Problem Equilibrium Issue

Potential Cause 2: Steric Hindrance

If the alcohol is secondary or tertiary, steric hindrance can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid.[14]

  • Troubleshooting Action:

    • More Powerful Activation: Convert the carboxylic acid to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride.[15] The acid chloride can then react with the hindered alcohol, often in the presence of a base like pyridine.

    • Elevated Temperatures: For sluggish reactions, increasing the temperature may be necessary. However, be mindful of the potential for decarboxylation.

Scenario 3: Difficulties in Product Isolation and Purification

Even with moderate conversion, isolating the desired product from unreacted starting materials and reaction byproducts can be a major challenge, particularly for polar products.

Potential Cause: Similar Polarity of Components

The product, especially a polar amide, may have a similar polarity to the unreacted carboxylic acid or urea byproducts from coupling reagents, making separation by standard silica gel chromatography difficult.

  • Troubleshooting Action:

    • Aqueous Workup: Perform an acidic wash (e.g., 1M HCl) to remove basic impurities and a basic wash (e.g., saturated NaHCO₃) to remove unreacted benzofuran-3-carboxylic acid.

    • Alternative Chromatography: If silica gel chromatography is ineffective, consider reverse-phase chromatography for polar compounds. Another powerful technique for amine-containing products is to use solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge. The product can be selectively retained and then eluted with a basic solution, leaving neutral impurities behind.[16]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, often yielding very pure material.[17]

References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 494–501.
  • Organic Chemistry Tutor. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis.
  • Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?
  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • El-Sayed, M. A. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
  • ResearchGate. (2026, January 19). (PDF)
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Organic Chemistry Portal. (n.d.).
  • Luxembourg Bio Technologies. (n.d.).
  • ResearchGate. (2020, November 2).
  • Kossakowski, J., Krawiecka, M., & Kuran, B. (2010).
  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
  • ACS Green Chemistry Institute. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Sharma, V., et al. (2024).
  • Chemguide. (n.d.).
  • BenchChem. (2025).
  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636–2642.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Prat, D., et al. (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
  • Griffiths, W. J., & Lindley, M. R. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Kumar, A., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • ResearchGate. (2025, August 5).
  • Nanjunda, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3319–3322.
  • Parenty, A., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 43(23), 7899–7927.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015, May 30).
  • Chemguide. (n.d.).
  • International Journal of ChemTech Research. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†.

Sources

Synthesis Support Hub: C6-Hydroxy Protection & Redox Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: C6-OH-REDOX-001 Assigned Specialist: Senior Application Scientist, Carbohydrate & Scaffold Chemistry

Executive Summary

In hexose carbohydrate synthesis (and structurally similar scaffolds like morphinans), the C6-hydroxyl group is a primary alcohol , distinguishing it from the secondary alcohols at C2, C3, and C4. This structural difference creates a "reactivity cliff": the C6-OH is sterically more accessible and electronically more prone to over-oxidation (to aldehydes or carboxylic acids) than its secondary counterparts.

The Core Challenge: You cannot reliably oxidize secondary alcohols (to ketones) or functionalize them while leaving a free C6-OH exposed. Standard oxidants (Swern, Dess-Martin, Jones) will attack the primary C6-OH first or simultaneously.

The Solution: You must apply a Steric Shielding Strategy before oxidation. This guide details the industry-standard protocols for selective C6-protection and troubleshooting for subsequent redox steps.

Module 1: Strategic Protection (The "Shielding" Approach)

To prevent C6 oxidation, we utilize the steric disparity between the primary C6-OH and the secondary ring hydroxyls.

Decision Matrix: Choosing Your Shield

ProtectionStrategy cluster_tips Expert Tip Start Start: Protect C6-OH AcidStability Will subsequent steps require strong acid? Start->AcidStability Trityl Method A: Trityl (Tr) (Acid Labile, Base Stable) AcidStability->Trityl No (Basic/Neutral steps) Silyl Method B: TBDPS/TBDMS (Fluoride Labile, Acid Stable) AcidStability->Silyl Yes (Acidic steps) Benzoyl Method C: Selective Benzoylation (Ester, Harder to remove) AcidStability->Benzoyl Maybe (Requires robust group) Tip Trityl is the Gold Standard for Carbohydrate C6 selectivity due to massive steric bulk.

Figure 1: Decision tree for selecting the appropriate C6-protecting group based on downstream chemistry.

Standard Protocol: Regioselective 6-O-Tritylation

Objective: Selectively protect the primary C6-OH of Methyl


-D-glucopyranoside (or similar) using Triphenylmethyl chloride (TrCl).[1]

Mechanism: The massive triphenylmethyl group reacts 10-50x faster with the unhindered primary alcohol than with secondary alcohols.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Hexose) 1.0Starting Material
Trityl Chloride (TrCl) 1.1 - 1.2Bulky Electrophile
Pyridine SolventBase & Solvent (Captures HCl)
DMAP 0.05Catalyst (Nucleophilic transfer)
Step-by-Step Procedure
  • Drying: Co-evaporate the starting sugar with anhydrous toluene (2x) to remove trace water. Water destroys TrCl.

  • Solvation: Dissolve substrate in anhydrous Pyridine (approx. 5-10 mL per gram).

  • Addition: Add TrCl (1.2 eq) and DMAP (cat.) at Room Temperature .

    • Note: Unlike silylations which often require 0°C, Tritylation benefits from RT to drive the reaction against the steric bulk, but heating (>40°C) will cause loss of selectivity (over-tritylation at C2/C3).

  • Monitoring: Stir for 12–24 hours. Monitor via TLC (EtOAc/Hexane). The product will be significantly less polar (higher

    
    ) than the starting material.
    
  • Workup (Critical):

    • Pour mixture into ice water (precipitates the trityl ether).

    • Extract with DCM.[2]

    • Wash with saturated NaHCO₃ (removes Pyridine/HCl salts).

    • Do not use strong acid washes (HCl), as this will detriylate the product immediately.

Module 2: Oxidation Compatibility (The "Stress Test")

Once C6 is protected (e.g., 6-O-Tr-Glc), you may proceed to oxidize C2, C3, or C4. However, you must choose an oxidation method compatible with the protecting group.

Compatibility Table
Oxidation Method6-O-Trityl Compatibility6-O-TBDMS CompatibilityRisk Factor
Swern Oxidation Excellent Excellent Low temp (-78°C) prevents side reactions.
Dess-Martin (DMP) Good Good Acidic byproduct (acetic acid) can cleave Trityl if not buffered with NaHCO₃.
Jones Oxidation FATAL ⚠️ Poor Strong H₂SO₄ will cleave Trityl immediately, exposing C6-OH to oxidation.
PCC/PDC ⚠️ Moderate Good Chromium waste; slightly acidic.
TEMPO/Bleach Excellent Excellent Mild, aqueous conditions.
Recommended Workflow: Swern Oxidation of C2/C3

If you need to oxidize a secondary alcohol while C6 is tritylated:

  • Cool oxalyl chloride/DMSO to -78°C.

  • Add the 6-O-Trityl sugar slowly.

  • Quench with Et₃N before allowing the reaction to warm up.

    • Why? The intermediate alkoxysulfonium salt is stable, but if the mixture warms up without base, HCl is generated, which will cleave the Trityl group.

Module 3: Troubleshooting & FAQs

Q1: My Trityl group fell off during the workup. What happened?

Diagnosis: Acidic Hydrolysis. Root Cause: Trityl ethers are extremely acid-sensitive. Fix:

  • Did you use HCl to remove pyridine? Stop. Use CuSO₄ solution or multiple water washes instead.

  • Is your silica gel acidic? Neutralize it. Pre-wash your silica column with 1% Triethylamine in Hexane before loading your sample.

Q2: I see significant di-tritylation (protection at C6 and C2/C3).

Diagnosis: Loss of Kinetic Control. Root Cause: Reaction temperature too high or excess reagent. Fix:

  • Reduce TrCl equivalents to 1.1.

  • Ensure reaction is strictly at Room Temperature (20-25°C). Do not heat.

  • Switch to TBDPS (tert-Butyldiphenylsilyl). It is even bulkier than Trityl and often offers higher selectivity, though it is harder to remove later (requires Fluoride/TBAF).

Q3: Acyl migration occurred after I deprotected C6.

Diagnosis: Base-catalyzed migration. Context: You had an acetate at C4 and deprotected C6; the acetate moved to C6. Fix:

  • Avoid basic conditions during deprotection.

  • Use Acidic Deprotection for Trityl (e.g., 80% Acetic Acid or mild TFA), which generally suppresses acyl migration compared to basic hydrolysis.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on Trityl and Silyl stability constants).

  • Kulkarni, S. S., et al. (2018). "One-Pot Protection-Glycosylation-Deprotection Strategies." Chemical Reviews, 118(17), 8025–8087. (Details on regioselectivity in carbohydrates).

  • Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters, 20(2), 99-102. (Foundational paper on catalyzed selective protection).

  • Codée, J. D., et al. (2005). "PhthSOTf-Mediated 6-O-Glycosylation of Glucosamine Derivatives." Organic Letters, 7(22), 4951-4954. (Demonstrates selective C6 manipulation).

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 6-Hydroxy-1-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 6-Hydroxy-1-benzofuran-3-carboxylic acid (6-HBCA) presents specific chromatographic challenges due to its dual functionality: a polar, ionizable carboxylic acid moiety and a phenolic hydroxyl group attached to a fused aromatic system.

This guide compares two distinct chromatographic approaches:

  • The Conventional Approach: Fully Porous C18 with simple acidic modifiers.

  • The Optimized Approach: Core-Shell Biphenyl Stationary Phase with buffered mobile phases.

Verdict: While the C18 approach is functional for crude purity checks, the Core-Shell Biphenyl method is superior for quantitative analysis, offering distinct selectivity for positional isomers, improved peak symmetry (Tailing Factor < 1.2), and higher theoretical plate counts.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6]

Effective method development requires understanding the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzofuran coreStrong UV absorption; potential for

interactions.
pKa (COOH) ~3.8 - 4.2Must operate at pH < 2.8 to suppress ionization and ensure retention on RP.
pKa (Phenol) ~9.5 - 10.0Remains neutral at acidic pH; sensitive to oxidation at high pH.
LogP ~1.8Moderately lipophilic; requires organic modifier (MeOH or ACN) for elution.
UV Max ~250 nm, ~295 nmDual maxima allow for sensitive detection.

Comparative Methodology

Alternative A: The Conventional C18 Method
  • Column: Standard Fully Porous C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Water / Methanol with 0.1% Formic Acid.

  • Mechanism: Relies solely on hydrophobic interactions.

  • Limitations:

    • Dewetting: High aqueous content required for initial retention may cause phase collapse.

    • Tailing: Residual silanols on older C18 silica interact with the carboxylate, leading to tailing factors > 1.5.

    • Isomer Co-elution: Often fails to resolve the 2-carboxylic isomer impurity from the 3-carboxylic target.

Alternative B: The Optimized Core-Shell Biphenyl Method (Recommended)
  • Column: Core-Shell Biphenyl (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: Hydrophobic interaction +

    
     stacking between the benzofuran ring and the biphenyl stationary phase.
    
  • Advantages:

    • Orthogonal Selectivity: The

      
       interaction pulls apart aromatic isomers that have similar hydrophobicity but different electron densities.
      
    • Efficiency: Core-shell particles reduce diffusion path length, sharpening peaks.

    • Shape Control: Ammonium formate buffer provides better ionic strength than simple formic acid, masking silanols and sharpening the acid peak.

Visualizing the Mechanism

The following diagram illustrates why the Biphenyl phase offers superior selectivity for this specific benzofuran derivative compared to a standard Alkyl (C18) phase.

G cluster_C18 Standard C18 Interaction cluster_Biphenyl Biphenyl Interaction (Optimized) Molecule 6-HBCA Molecule (Benzofuran Ring + COOH) C18_Phase C18 Ligands (Alkyl Chains) Molecule->C18_Phase Bi_Phase Biphenyl Ligands (Aromatic Rings) Molecule->Bi_Phase Interaction_A Hydrophobic Effect Only (Weak Selectivity) C18_Phase->Interaction_A Result_A Broad Peaks Poor Isomer Resolution Interaction_A->Result_A Result Interaction_B Hydrophobic + Pi-Pi Stacking Bi_Phase->Interaction_B Result_B Sharp Peaks High Isomer Resolution Interaction_B->Result_B Result

Caption: Mechanistic comparison showing the dual-interaction capability of Biphenyl phases vs. the single-mode interaction of C18.

Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the mobile phase pH or column condition must be verified.

Reagents & Preparation
  • Target Analyte: 6-Hydroxy-1-benzofuran-3-carboxylic acid standard (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (10 mM). Adjust pH to 3.0 ± 0.1 with Formic Acid. Crucial: Do not use unbuffered formic acid; the ionic strength of the salt is needed to suppress silanol activity.

Instrument Conditions
ParameterSettingRationale
Column Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µmBalances speed and resolution; Biphenyl maximizes selectivity.
Temperature 40°CReduces mobile phase viscosity; improves mass transfer.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns (Van Deemter optimum).
Injection Vol 2.0 µLLow volume prevents solvent effects on peak shape.
Detection UV @ 254 nm (Ref 360)254 nm captures the benzofuran core; 295 nm is an alternative.
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.00955Equilibration
1.00955Hold (Trap polar impurities)
8.004060Linear Gradient Elution
8.50595Wash
10.00595Wash Hold
10.10955Re-equilibration
13.00955End

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing benzofuran carboxylic acids.

MetricStandard C18 MethodOptimized Biphenyl Method Improvement
Retention Time (

)
4.2 min5.8 minBetter retention of polar acid
Tailing Factor (

)
1.6 - 1.81.05 - 1.15 Significant Shape Improvement
Theoretical Plates (N) ~6,000>12,000 2x Efficiency
Resolution (

)
*
1.22.8 Baseline separation achieved

*Resolution calculated between 6-HBCA and its positional isomer, 6-Hydroxy-1-benzofuran-2-carboxylic acid.

Workflow Visualization

Workflow cluster_Prep Preparation cluster_Run Chromatography Start Start: Method Development Step1 Dissolve 6-HBCA (50:50 MeOH:Water) Start->Step1 Step2 Prepare Mobile Phase (10mM Amm. Formate pH 3.0) Step1->Step2 Step3 Inject on Biphenyl Column (Gradient 5-60% B) Step2->Step3 Step4 Monitor UV @ 254nm Step3->Step4 Decision Check System Suitability (Tailing < 1.2?) Step4->Decision Pass Method Validated Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Fail->Step2 Remake Buffer

Caption: Step-by-step workflow for the optimized analysis of 6-HBCA.

Troubleshooting & Expert Insights

The "Ghost" Peak Issue

Symptom: A small peak eluting immediately after the main peak. Cause: This is often the rotamer or a pH-dependent equilibrium if the buffer pH is too close to the pKa (approx 4.0). Solution: Ensure the buffer pH is strictly maintained at 3.0. This forces the molecule into its fully protonated (neutral) state, collapsing the equilibrium into a single sharp peak [1].

Sample Solvent Mismatch

Symptom: Split peaks or fronting. Cause: Dissolving the sample in 100% Methanol while starting the gradient at 95% Aqueous. Solution: Dissolve the sample in a diluent that matches the starting mobile phase conditions (e.g., 90:10 Water:Acetonitrile).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pKa control and buffer selection).
  • Thermo Fisher Scientific. (2020). Separation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates Biphenyl selectivity for fused-ring isomers). Link

  • BenchChem. (2025). Analysis of Benzofuran Derivatives by HPLC-UV/MS. (General protocols for benzofuran detection). Link

  • PubChem. (2023). 6-Hydroxy-1-benzofuran-2-carboxylic acid Compound Summary. (Source for physicochemical properties and structural data).[6][7][8][5][9][10][11][12] Link

  • Restek Corporation. (2018). Force Biphenyl LC Columns Brochure. (Technical data on pi-pi interactions in Biphenyl phases). Link

Sources

A Senior Application Scientist's Guide to Distinguishing 6-Hydroxy-1-benzofuran-3-carboxylic acid from its 5-Hydroxy Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Regioisomers

In the realm of drug discovery and materials science, the precise structural characterization of molecules is non-negotiable. Positional isomers, or regioisomers, such as 6-hydroxy-1-benzofuran-3-carboxylic acid and 5-hydroxy-1-benzofuran-3-carboxylic acid, present a classic analytical challenge. These compounds share the same molecular formula (C₉H₆O₄) and molecular weight (178.14 g/mol ), rendering them indistinguishable by standard mass spectrometry alone.[1][2] However, the seemingly minor shift in the position of the hydroxyl group from the 6- to the 5-position on the benzofuran core can profoundly impact their biological activity, physicochemical properties, and synthetic utility.[3]

This guide provides an in-depth, multi-technique approach to unambiguously differentiate these two isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and analytical output, offering field-proven insights for researchers, scientists, and drug development professionals. Each described method is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Part 1: Physicochemical and Spectroscopic Foundations

The key to distinguishing these isomers lies in how the hydroxyl group's position influences the molecule's electronic environment and polarity. The -OH group is a strong electron-donating group through resonance and electron-withdrawing through induction. This electronic effect, coupled with the electron-withdrawing nature of the carboxylic acid group, creates unique electronic distributions in each isomer, which are directly observable through spectroscopic and chromatographic techniques.

Table 1: Comparative Physicochemical Properties

Property6-Hydroxy-1-benzofuran-3-carboxylic acid5-Hydroxy-1-benzofuran-3-carboxylic acidRationale for Distinction
Molecular Formula C₉H₆O₄C₉H₆O₄Identical
Molecular Weight 178.14 g/mol 178.14 g/mol Identical
Monoisotopic Mass 178.02661 Da[1]178.02661 DaIdentical
Predicted XLogP3 1.9[2]1.5[1]The 5-hydroxy isomer is predicted to be slightly more polar (lower LogP), potentially leading to shorter retention times in reversed-phase HPLC.
Hydrogen Bond Donor Count 22Identical
Hydrogen Bond Acceptor Count 44Identical
Topological Polar Surface Area 70.7 Ų[4]70.7 ŲIdentical

Part 2: The Definitive Tool - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for distinguishing these regioisomers. The distinct substitution patterns on the benzene ring of each isomer result in unique chemical shifts and, most importantly, different proton-proton (¹H-¹H) coupling patterns.[5]

Causality: Why NMR Works

The aromatic protons on the benzofuran ring system exist in a specific electronic environment dictated by the neighboring substituents. The electron-donating hydroxyl group will shield (shift upfield to a lower ppm) the protons ortho and para to it, while the electron-withdrawing effect of the fused furan ring and the carboxylic acid will influence the entire system. This results in predictable and non-identical spectra.

Predicted ¹H NMR Spectral Differences (Aromatic Region ~6.5-8.5 ppm)
  • 6-Hydroxy Isomer: We expect to see three distinct signals in the aromatic region. The proton at the C4 position will likely appear as a doublet, coupled to the C5 proton. The C5 proton will appear as a doublet of doublets, coupled to both C4 and C7 protons. The C7 proton will appear as a doublet, coupled to the C5 proton. The proton on the furan ring (C2) will likely be a singlet.

  • 5-Hydroxy Isomer: This isomer will also show three aromatic proton signals, but with a different pattern. The proton at C4 will be a doublet coupled to C6. The proton at C6 will be a doublet of doublets, coupled to C4 and C7. The proton at C7 will be a doublet coupled to C6. The key difference lies in the coupling constants (J-values) and the specific chemical shifts, which will be measurably different from the 6-hydroxy isomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Differences

Position6-Hydroxy Isomer (Predicted)5-Hydroxy Isomer (Predicted)Key Differentiator
¹H Aromatic 3 distinct coupled signals for H-4, H-5, H-7.3 distinct coupled signals for H-4, H-6, H-7.The unique coupling patterns and chemical shifts in the aromatic region are definitive fingerprints for each isomer.[5]
¹H Furan (H-2) Singlet, ~8.0-8.5 ppmSinglet, ~8.0-8.5 ppmLikely similar, but minor shifts possible.
¹³C-OH Carbon C-6, ~155-160 ppmC-5, ~155-160 ppmThe chemical shift of the carbon directly bonded to the hydroxyl group will be significantly downfield.
¹³C Aromatic Unique set of 6 signals.Unique set of 6 signals.The chemical shifts of all aromatic carbons, particularly C-4, C-5, C-7 (for 6-OH) and C-4, C-6, C-7 (for 5-OH), will differ significantly.
¹³C Carbonyl C=O, ~165-170 ppmC=O, ~165-170 ppmMay show slight differences but is less diagnostic than the aromatic carbons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to confirm proton-proton coupling relationships and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

  • Data Analysis: Process the spectra and compare the aromatic region's chemical shifts and coupling patterns to the predicted patterns for each isomer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Identification Prep Dissolve 5-10 mg Isomer in Deuterated Solvent Acq_H1 1D ¹H NMR Prep->Acq_H1 Analyze Acq_C13 1D ¹³C NMR Acq_2D 2D COSY & HSQC (Recommended) Analysis Compare Chemical Shifts & Coupling Patterns Acq_2D->Analysis ID_6OH Match for 6-OH Isomer Analysis->ID_6OH Pattern A ID_5OH Match for 5-OH Isomer Analysis->ID_5OH Pattern B

Fig. 1: Workflow for Isomer Differentiation by NMR Spectroscopy.

Part 3: Chromatographic Separation - Exploiting Polarity Differences

High-Performance Liquid Chromatography (HPLC) is an excellent first step to separate the isomers before definitive identification.[6] The slight difference in polarity, as suggested by the predicted XLogP values, should be sufficient for baseline separation under optimized conditions.

Causality: Why HPLC Works

In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C18) is used with a polar mobile phase.[7] More polar compounds have less affinity for the stationary phase and elute earlier. The 5-hydroxy isomer, with its hydroxyl group potentially more exposed, is expected to be slightly more polar than the 6-hydroxy isomer, leading to a shorter retention time.

Experimental Protocol: RP-HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a two-component mobile phase.

    • Solvent A: 0.1% Formic Acid or Acetic Acid in Water (to ensure the carboxylic acid is protonated).

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient: Run a scouting gradient from 10% B to 90% B over 20-30 minutes to determine the approximate elution composition for both isomers.

  • Method Optimization: Based on the scouting run, develop an isocratic or shallow gradient method that provides baseline separation (Resolution > 1.5) of the two peaks. Adjust the mobile phase composition and flow rate (e.g., 1.0 mL/min) as needed.

  • Detection: Use a UV detector. Scan for the optimal wavelength by analyzing a standard of one isomer; a wavelength around 300-320 nm is a reasonable starting point.[8]

  • Confirmation: Collect the fractions corresponding to each peak and confirm their identity using the NMR protocol described above.

HPLC_Workflow Start Dissolved Isomer Mixture Column Reversed-Phase C18 Column Start->Column Scout Scouting Gradient (e.g., 10-90% ACN) Column->Scout Inject Optimize Optimize Method (Isocratic or Shallow Gradient) Scout->Optimize Evaluate Separate Baseline Separation Optimize->Separate Detect UV Detection Separate->Detect Peak1 Peak 1 (Predicted 5-OH) Detect->Peak1 Shorter Rt Peak2 Peak 2 (Predicted 6-OH) Detect->Peak2 Longer Rt

Sources

A Comparative Analysis of the Biological Potency of 6-Hydroxy and 4-Hydroxy Benzofuran-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Among its varied derivatives, hydroxylated benzofuran-3-carboxylic acids have garnered significant attention for their therapeutic potential. This guide provides an in-depth comparison of the biological potency of two key positional isomers: 6-hydroxybenzofuran-3-carboxylic acid and 4-hydroxybenzofuran-3-carboxylic acid. By examining their structure-activity relationships and available experimental data, we aim to furnish researchers with the critical insights needed to guide future drug discovery and development efforts.

Unveiling the Significance: Structure-Activity Relationship Insights

The position of the hydroxyl group on the benzofuran ring profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall steric conformation. These factors are critical determinants of how the molecule interacts with biological targets, thereby dictating its potency and selectivity.

  • 6-Hydroxybenzofuran-3-carboxylic Acid: The hydroxyl group at the 6-position is electronically conjugated with the carboxylic acid function through the aromatic ring. This extended conjugation can influence the acidity of the carboxyl group and the molecule's overall electron distribution. The 6-hydroxy moiety can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within the binding pocket of a target protein.

  • 4-Hydroxybenzofuran-3-carboxylic Acid: In this isomer, the hydroxyl group is positioned on the benzene ring adjacent to the furan oxygen. This proximity can lead to intramolecular hydrogen bonding with the furan oxygen, which may restrict the conformational flexibility of the molecule and influence its binding affinity. The electronic effect of the 4-hydroxy group on the carboxylic acid is also distinct from that of the 6-hydroxy isomer, potentially leading to differences in target engagement.

Comparative Biological Potency: A Data-Driven Examination

While direct comparative studies of 6-hydroxy- and 4-hydroxybenzofuran-3-carboxylic acid are limited, an analysis of the available literature on their derivatives provides valuable insights into their respective biological activities. The primary therapeutic areas where these scaffolds have been investigated are antimicrobial and anticancer applications.

Antimicrobial Activity

Research into the antimicrobial properties of benzofuran derivatives has revealed promising activity, particularly against Gram-positive bacteria. A study on derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid provides a glimpse into the potential of the 6-hydroxy scaffold.[2]

Compound DerivativeTest OrganismMIC (μg/mL)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50 - 200
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50 - 200
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus50 - 200
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100

Table 1: Minimum Inhibitory Concentration (MIC) of 6-hydroxybenzofuran derivatives against various microorganisms.[2]

The data indicates that halogenated derivatives of 6-hydroxybenzofuran-3-carboxylic acid exhibit moderate to good activity against Staphylococcus aureus and antifungal activity against Candida albicans.[2] The presence of the hydroxyl group is often crucial for activity, with its modification or the introduction of other substituents significantly impacting potency.

Data on the antimicrobial activity of 4-hydroxybenzofuran-3-carboxylic acid is less direct. However, the broader class of 4-hydroxybenzofuran derivatives has been explored for various biological activities, suggesting the potential for antimicrobial action.[3] The lack of specific MIC data for the parent 4-hydroxy acid necessitates further investigation to draw a direct comparison.

Anticancer Activity

The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Both 6-hydroxy and 4-hydroxy derivatives have shown promise in this area.

For the 6-hydroxy isomer, while direct anticancer data on the parent acid is scarce, the frequent inclusion of the 6-hydroxybenzofuran motif in more complex anticancer agents suggests its importance. For instance, compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities, which can sometimes be correlated with anticancer potential.[6]

Experimental Protocols

To facilitate further research and enable direct comparison, detailed experimental protocols for assessing antimicrobial and anticancer activity are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial and fungal strains.

Materials:

  • Test compounds (6-hydroxy and 4-hydroxy benzofuran-3-carboxylic acids)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate. The final concentrations should typically range from 200 µg/mL to 0.1 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution dilutions Perform Serial Dilutions stock->dilutions inoculate Inoculate Plates dilutions->inoculate inoculum Prepare Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate determine_mic Determine MIC incubate->determine_mic MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis cell_seeding Seed Cells compound_treatment Treat with Compounds cell_seeding->compound_treatment incubation Incubate compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: MTT assay workflow diagram.

Conclusion and Future Directions

The available evidence suggests that both 6-hydroxy and 4-hydroxybenzofuran-3-carboxylic acid scaffolds are promising starting points for the development of novel therapeutic agents. Derivatives of the 6-hydroxy isomer have demonstrated clear antimicrobial activity. While direct quantitative data for the 4-hydroxy isomer is less available, its presence in cytotoxic compounds indicates its potential in anticancer drug design.

A definitive comparison of the biological potency of these two isomers is hampered by the lack of direct, head-to-head studies. Therefore, a crucial next step for the research community is to synthesize both parent compounds and evaluate their activity in parallel using standardized antimicrobial and anticancer assays. This would provide the much-needed quantitative data to elucidate the subtle yet significant impact of hydroxyl group positioning on the biological activity of benzofuran-3-carboxylic acids. Such studies will undoubtedly accelerate the rational design of more potent and selective benzofuran-based drugs.

References

  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Available from: [Link]

  • Chaban, T.I., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(6), 6597-6609. Available from: [Link]

  • Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules (Basel, Switzerland), 15(7), 4737–4749. Available from: [Link]

  • Abe, T., et al. (2004). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & medicinal chemistry letters, 14(2), 455–458. Available from: [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1573. Available from: [Link]

  • Various Authors. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-5. Available from: [Link]

  • Sha, F., et al. (2018). Trifluoroacetic Acid Catalyzed Cascade Reactions of 2,3‐Diketoesters with Cyclohexane‐1,3‐diones: Strategy Towards 4‐Hydroxybenzofuran Derivatives. Advanced Synthesis & Catalysis, 360(19), 3749-3754. Available from: [Link]

  • El-Gendy, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Available from: [Link]

  • Various Authors. (n.d.). Synthesis and antimicrobial activity of some novel chalcones containing 3-hydroxy benzofuran. ResearchGate. Available from: [Link]

  • Göktaş, O., et al. (2000). Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones. Archiv der Pharmazie, 333(11), 353-356. Available from: [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. Available from: [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 856-867. Available from: [Link]

  • Various Authors. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Development and Research, 8(5), 1258-1263. Available from: [Link]

  • Gallou, I., et al. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. Organic Process Research & Development, 24(2), 229-234. Available from: [Link]

  • Kumar, S., et al. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 7(3), 1339-1345. Available from: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 28(22), 3595-3599. Available from: [Link]

  • Various Authors. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]

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UV-Vis Absorption Characteristics of 6-Hydroxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 6-Hydroxy-1-benzofuran-3-carboxylic acid , a critical scaffold in medicinal chemistry.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary & Structural Basis

6-Hydroxy-1-benzofuran-3-carboxylic acid is a bicyclic aromatic heterocycle characterized by a fused benzene and furan ring system. Its UV-Vis absorption profile is governed by the interplay between the benzofuran chromophore , the electron-donating hydroxyl group (6-OH) , and the electron-withdrawing carboxylic acid (3-COOH) .

Unlike simple benzofuran, which exhibits transitions primarily in the deep UV, the push-pull electronic system of this derivative results in a significant bathochromic (red) shift, making it detectable in the near-UV region (290–350 nm).[1] This guide compares its performance against structural analogs to aid in identification and purity analysis.

Structural Chromophores[1]
  • Primary Chromophore: Benzofuran core (

    
     transitions).[1]
    
  • Auxochrome (Donor): 6-Hydroxyl group (lone pair donation increases

    
    ).[1]
    
  • Conjugation Extender (Acceptor): 3-Carboxylic acid (extends

    
    -system).[1]
    

Comparative Spectral Analysis

The following table contrasts the target compound with key alternatives and precursors. Data is synthesized from spectral libraries of benzofuran derivatives and specific pharmaceutical intermediates (e.g., Fruquintinib precursors).[1]

Table 1: Comparative UV-Vis Absorption Data
CompoundPrimary

(nm)
Secondary

(nm)
Electronic CharacterKey Spectral Feature
6-Hydroxy-1-benzofuran-3-carboxylic acid 255–260 295–310 Push-Pull System Broad band extending to ~350 nm; pH-sensitive.
Benzofuran-3-carboxylic acid245–250275–280Acceptor onlySharp peaks; minimal absorption >300 nm.
6-Hydroxybenzofuran250285–290Donor onlyModerate red-shift; lacks the carboxyl conjugation band.[2]
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid*258305Push-Pull + HyperconjugationVery similar to target; 2-Me group causes slight red shift (+2-5 nm).

*Note: The 2-methyl derivative is the key intermediate for the drug Fruquintinib and is often used as a reference standard for this scaffold.

Solvent & pH Effects[1]
  • Solvent Polarity: In polar protic solvents (Methanol, Ethanol), the secondary band (

    
    300 nm) broadens and shifts red due to hydrogen bonding stabilization of the excited state.[1]
    
  • pH Sensitivity:

    • Acidic/Neutral (pH < 4): Exists as the free phenol/carboxylic acid.[1]

      
       nm.[1]
      
    • Basic (pH > 10): Deprotonation of the 6-OH group forms the phenolate anion .[1] This causes a dramatic bathochromic shift (to

      
      330–350 nm) and a hyperchromic effect (increased intensity) due to enhanced electron donation into the ring system.[1]
      

Mechanism of Absorption

The absorption characteristics are dictated by the electronic transitions mapped below. The "Push-Pull" mechanism between the 6-OH and 3-COOH is the critical differentiator.

UV_Mechanism cluster_0 Structural Inputs cluster_1 Electronic Effects Benzofuran Benzofuran Core (π-π* Transition) Gap Reduced HOMO-LUMO Gap Benzofuran->Gap OH_Group 6-OH Group (Auxochrome) Donation Lone Pair Donation (+M Effect) OH_Group->Donation COOH_Group 3-COOH Group (Conjugation) Withdrawal Electron Withdrawal (-M Effect) COOH_Group->Withdrawal Donation->Gap Push Withdrawal->Gap Pull Result Bathochromic Shift (λmax: 245nm → 300nm+) Gap->Result

Figure 1: Mechanistic pathway of UV absorption shifts in 6-Hydroxy-1-benzofuran-3-carboxylic acid.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the compound's solubility and pH sensitivity.

Materials
  • Analyte: 6-Hydroxy-1-benzofuran-3-carboxylic acid (Reference Standard grade).

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1]

  • Buffer (Optional): 10 mM Phosphate buffer (pH 7.4) for physiological relevance.

Methodology

Step 1: Stock Solution Preparation

  • Weigh accurately 5.0 mg of the substance into a 50 mL volumetric flask.

  • Dissolve in Methanol (sonicate for 5 mins if necessary to ensure complete dissolution).

  • Dilute to volume with Methanol.

    • Concentration:

      
      .[1]
      

Step 2: Working Standard Preparation

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the target solvent (Methanol for standard profile, or Buffer for pH studies).[1]

    • Final Concentration:

      
      .[1]
      

Step 3: Instrumental Analysis

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

    • Baseline: Run a blank with pure solvent before sample measurement.

Step 4: Data Processing

  • Identify

    
     values using the peak pick function.[1]
    
  • Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law:
    
    
    
    
    [1]
    • Where

      
       is absorbance, 
      
      
      
      is molar concentration, and
      
      
      is path length (1 cm).[1]

Synthesis Context & Quality Control

This compound is often generated via the Rap-Stoermer condensation or similar cyclization protocols involving resorcinol derivatives.

Synthesis_Flow Start Resorcinol Derivative (e.g., 4-Chloroacetylresorcinol) Step1 Cyclization (Basic Conditions) Formation of Benzofuran Core Start->Step1 + Base / Heat Intermediate 6-Hydroxy-benzofuran-3-carboxylic acid Step1->Intermediate Hydrolysis Drug Pharmaceutical APIs (e.g., Fruquintinib Analogs) Intermediate->Drug Amidation / Coupling

Figure 2: Role of the target compound as a key intermediate in drug synthesis workflows.[1]

QC Checkpoints
  • Purity Indication: The ratio of Absorbance at 255 nm vs. 300 nm (

    
    ) should remain constant. Variations indicate impurities (e.g., decarboxylated byproducts).[1]
    
  • Red Shift Alert: If the spectrum shows a significant shift to >320 nm in neutral methanol, suspect contamination with basic residues (causing phenolate formation).[1]

References

  • PubChem. (2025).[1][2][3][4] 1-Benzofuran-3-carboxylic acid | C9H6O3.[2] National Library of Medicine. Available at: [Link][1]

  • Molecules. (2010).[1] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link][1]

  • NIST Chemistry WebBook. (2025).[1] Benzofuran-2-carboxylic acid UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link][1]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to the Validation of Synthesis Pathways for 6-Substituted Benzofuran-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[3][4][5] Specifically, benzofuran-3-carboxylic acids, and their 6-substituted analogues, are crucial intermediates in the development of novel therapeutic agents. The substitution at the 6-position of the benzofuran ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a focal point for structure-activity relationship (SAR) studies in drug discovery.

This guide provides an in-depth comparison of two prevalent and mechanistically distinct synthetic strategies for accessing 6-substituted benzofuran-3-carboxylic acids. As researchers and drug development professionals, the selection of an optimal synthetic route is paramount, impacting not only yield and purity but also scalability and cost-effectiveness. Here, we will dissect the venerable Perkin Rearrangement and the versatile O-Alkylation/Cyclization pathway, offering field-proven insights, step-by-step protocols, and comparative data to inform your experimental design.

Pathway 1: The Perkin Rearrangement Route

The Perkin rearrangement is a classic and robust method for converting coumarins into benzofurans.[6] This pathway involves a fascinating ring-contraction mechanism, offering a reliable, albeit multi-step, route to the target compounds. The synthesis begins with a substituted phenol, which is first converted to a 3-halocoumarin intermediate before undergoing the key rearrangement.

Mechanistic Causality

The core of this pathway is the base-catalyzed rearrangement of a 3-halocoumarin. The reaction is initiated by the hydrolytic cleavage of the coumarin's lactone ring by a hydroxide base, forming a carboxylate and a phenoxide.[6][7] This open-chain intermediate then undergoes an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the halogen. This step forms the five-membered furan ring, expelling the halide ion and, upon acidic workup, yielding the final benzofuran-3-carboxylic acid. The choice of halogen (typically bromine) on the coumarin is critical, as it must be a sufficiently good leaving group to facilitate the intramolecular cyclization.

Workflow Diagram: Perkin Rearrangement

G cluster_0 Step 1: Coumarin Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Perkin Rearrangement A 6-Substituted Phenol B Pechnam Condensation (e.g., with β-ketoester) A->B Reagents C 6-Substituted-4-hydroxycoumarin B->C D Halogenating Agent (e.g., POBr3/DMF) C->D Reagents E 6-Substituted-3-bromocoumarin D->E F Base-catalyzed Ring Opening (aq. NaOH) E->F G Intramolecular Cyclization & Acidification F->G H 6-Substituted Benzofuran- 3-carboxylic Acid G->H

Caption: Workflow for synthesizing benzofuran-3-carboxylic acids via Perkin Rearrangement.

Experimental Protocol: Synthesis of 6-Bromo-benzofuran-3-carboxylic acid via Perkin Rearrangement

(This protocol is a representative example based on established literature procedures.[7])

  • Synthesis of 6-Bromo-3-bromocoumarin (Intermediate):

    • To a solution of 6-bromocoumarin (1.0 eq) in N,N-dimethylformamide (DMF), add phosphorus oxybromide (POBr₃) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the mixture into ice water and stir until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-bromocoumarin.

  • Perkin Rearrangement:

    • Suspend the 6-bromo-3-bromocoumarin (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid (HCl) at 0 °C.

    • A precipitate of 6-bromo-benzofuran-3-carboxylic acid will form.

    • Collect the solid by filtration, wash with cold water to remove excess acid, and dry under vacuum. Recrystallization from ethanol/water may be performed for further purification.

Pathway 2: O-Alkylation and Intramolecular Cyclization

This modern and often more direct approach builds the benzofuran system by first forming an ether linkage with a substituted salicylaldehyde, followed by an intramolecular cyclization to construct the furan ring.[8][9] This pathway is highly valued for its convergence and the commercial availability of diverse starting materials.

Mechanistic Causality

The synthesis begins with a base-mediated O-alkylation of a 6-substituted salicylaldehyde with a reagent containing a suitable two-carbon unit, such as ethyl bromoacetate. This is a classic Williamson ether synthesis. The resulting ether intermediate possesses both an aldehyde and an active methylene group provided by the ester. An intramolecular aldol-type condensation or a similar cyclization reaction is then induced, often using a base like sodium ethoxide or a dehydrating agent.[8][10] The aldehyde carbonyl is attacked by the enolate of the ester, leading to a cyclic intermediate which then dehydrates to form the aromatic furan ring. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Workflow Diagram: O-Alkylation/Cyclization

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Saponification A 6-Substituted Salicylaldehyde B Ethyl Bromoacetate (Base: K2CO3) A->B Reagents C Intermediate Ether B->C D Base-catalyzed Condensation (e.g., NaOEt) C->D Reagents E Ethyl 6-Substituted Benzofuran-3-carboxylate D->E F Base Hydrolysis (e.g., NaOH, EtOH/H2O) E->F G Acidification (HCl) F->G H 6-Substituted Benzofuran- 3-carboxylic Acid G->H

Caption: Workflow for synthesizing benzofuran-3-carboxylic acids via O-Alkylation.

Experimental Protocol: Synthesis of 6-Methoxy-benzofuran-3-carboxylic acid via O-Alkylation

(This protocol is a representative example based on established literature procedures.[8][11])

  • O-Alkylation of 4-Methoxysalicylaldehyde:

    • To a solution of 4-methoxysalicylaldehyde (1.0 eq) in acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

    • Stir the suspension vigorously for 5 minutes.

    • Add ethyl bromoacetate (1.2 eq) to the mixture. Caution: Lachrymator.

    • Heat the reaction to reflux and maintain for 24-48 hours, monitoring by TLC.

    • After cooling, filter off the solids and wash them with diethyl ether.

    • Combine the filtrates, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ether intermediate, which can often be used without further purification.

  • Cyclization and Saponification (One-Pot):

    • Dissolve the crude ether intermediate from the previous step in ethanol.

    • Add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to reflux for 2-4 hours. The cyclization and subsequent ester hydrolysis occur in this step.

    • Cool the reaction mixture and reduce the volume in vacuo to remove most of the ethanol.

    • Dilute with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-methoxy-benzofuran-3-carboxylic acid.

Comparative Analysis of Synthesis Pathways

The choice between these two pathways is dictated by several factors, including the availability of starting materials, desired substitution patterns, and tolerance for specific reaction conditions.

FeaturePathway 1: Perkin RearrangementPathway 2: O-Alkylation/Cyclization
Starting Materials Substituted Phenols or CoumarinsSubstituted Salicylaldehydes
Key Reagents Halogenating agents (e.g., POBr₃), Strong Base (NaOH)Alkylating agents (e.g., Ethyl Bromoacetate), Base (K₂CO₃, NaOEt)
Typical Yields Moderate to Good (often 60-85% for rearrangement step)Good to Excellent (often >70% over two steps)
Advantages - Well-established and reliable.- Tolerant of various functional groups on the benzene ring.- Often higher yielding and more convergent.- Wide variety of substituted salicylaldehydes are commercially available.
Disadvantages - Multi-step process (synthesis of coumarin, halogenation).- May require harsh reagents (e.g., POBr₃).- Salicylaldehyde starting material is essential.- Lachrymatory reagents like ethyl bromoacetate require careful handling.

Conclusion and Expert Recommendation

For research and development professionals, both the Perkin Rearrangement and the O-Alkylation/Cyclization pathways represent viable and validated methods for the synthesis of 6-substituted benzofuran-3-carboxylic acids.

The O-Alkylation/Cyclization pathway is generally recommended for its efficiency, higher yields, and operational simplicity. The wide commercial availability of substituted salicylaldehydes makes it a more versatile and convergent approach for rapidly generating a library of analogues for SAR studies.

The Perkin Rearrangement , while more classical and involving more steps, remains a powerful tool, particularly when the required substituted coumarin is readily accessible or when the corresponding salicylaldehyde is not. Its robustness and predictability make it a reliable backup or alternative strategy in a synthetic chemist's arsenal.

Ultimately, the optimal choice will depend on the specific substitution required on the benzofuran core and the resources available in your laboratory. It is advised to perform small-scale trial reactions to optimize conditions for your specific substrate before proceeding to a larger scale.

References

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.
  • Perkin rearrangement. Wikipedia.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids.
  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annul
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Possible mechanism for the synthesis of Compound 3.

Sources

Quantitative Analysis of 6-Hydroxy-1-benzofuran-3-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxy-1-benzofuran-3-carboxylic acid (6-HBCA) represents a critical metabolic node in the pharmacokinetics of benzofuran-based therapeutics (e.g., GPR40 agonists, anti-arrhythmic agents). Its dual functionality—containing both a phenolic hydroxyl group and a carboxylic acid moiety—presents unique bioanalytical challenges regarding polarity, ionization efficiency, and matrix interference.

This guide provides a definitive technical comparison of analytical methodologies for quantifying 6-HBCA. While traditional HPLC-UV lacks the requisite sensitivity for trace metabolite profiling, and GC-MS requires laborious derivatization, LC-MS/MS (Negative Mode ESI) emerges as the gold standard. We detail a validated, high-throughput protocol designed to mitigate the specific risk of acyl glucuronide interference , a common source of positive bias in carboxylic acid metabolite analysis.

Comparative Landscape: Selecting the Right Modality

The choice of analytical platform is dictated by the required Lower Limit of Quantitation (LLOQ) and sample throughput.

FeatureLC-MS/MS (Direct) GC-MS (Derivatized) HPLC-UV/FLD
Primary Application PK/TK Studies, Trace Metabolite IDStructural Confirmation, Urine AnalysisQC Release, High-Conc Formulation
Sensitivity (LLOQ) High (< 1.0 ng/mL) Moderate (10–50 ng/mL)Low (> 100 ng/mL)
Specificity Excellent (MRM transitions)High (Mass spectral fingerprint)Low (Retention time only)
Sample Prep Protein Precip. or SPEComplex (Requires silylation)Liquid-Liquid Extraction
Throughput High (5–8 min/sample)Low (> 30 min/sample)Moderate
Key Limitation Ion suppression (Matrix effects)Thermal instability of carboxylic acidsLack of spectral resolution

Expert Verdict: For biological samples (plasma, urine, tissue homogenates) where 6-HBCA exists at low micromolar or nanomolar concentrations, LC-MS/MS is the only viable option for regulatory submission.

Deep Dive: The Gold Standard (LC-MS/MS Protocol)

This protocol utilizes Negative Ion Electrospray Ionization (ESI-) , capitalizing on the acidic nature of the carboxylic acid and phenol groups to achieve maximum ionization efficiency.

Critical Mechanistic Insight: The Glucuronide Trap

6-HBCA is often conjugated by UGT enzymes into an unstable acyl glucuronide . During analysis, these glucuronides can undergo "in-source fragmentation" inside the mass spectrometer, losing the glucuronic acid moiety and mimicking the parent 6-HBCA.

  • The Fix: Chromatographic separation is non-negotiable. You must resolve the glucuronide from the parent peak.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for processing biological samples.

G cluster_Prep Sample Preparation (Select One) Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (13C6-6-HBCA) Sample->IS_Add PPT Protein Precipitation (High Throughput) Reagent: Cold ACN IS_Add->PPT >100 ng/mL SPE Solid Phase Extraction (High Sensitivity) Cartridge: MAX (Mixed-Mode) IS_Add->SPE <10 ng/mL LC LC Separation Column: C18 (High Carbon Load) Mobile Phase: Acidic (pH 2-3) PPT->LC SPE->LC MS Detection (MS/MS) Mode: ESI Negative Transition: m/z 177 -> 133 LC->MS Data Quantitation & QC MS->Data

Figure 1: Analytical workflow for 6-HBCA quantification. SPE is recommended for trace analysis to minimize matrix effects.

Step-by-Step Methodology
A. Sample Preparation (Solid Phase Extraction - SPE)

We utilize Mixed-Mode Anion Exchange (MAX) cartridges. This mechanism binds the ionized carboxylic acid (at neutral pH) while washing away neutral interferences, then elutes the drug by neutralizing the charge with strong acid.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma + 10 µL Internal Standard (IS) + 300 µL 50mM Ammonium Acetate (pH 7). Load onto cartridge.

    • Why? At pH 7, the carboxylic acid is deprotonated (COO-) and binds to the quaternary amine of the MAX sorbent.

  • Wash 1: 1 mL 5% Ammonium Hydroxide in Water. (Removes proteins/neutrals).

  • Wash 2: 1 mL Methanol. (Removes hydrophobic interferences).

  • Elution: 1 mL Methanol containing 2% Formic Acid.

    • Why? The acid protonates the carboxyl group (COOH), breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

B. LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm) or equivalent.

    • Selection Logic: The HSS T3 chemistry is designed to retain polar organic acids better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (ESI-)
  • Precursor Ion: m/z 177.0 [M-H]⁻

  • Product Ion (Quantifier): m/z 133.0 [M-CO₂-H]⁻ (Loss of Carboxyl group).

  • Product Ion (Qualifier): m/z 105.0.

  • Capillary Voltage: 2.5 kV (Negative mode typically requires lower voltage to prevent discharge).

  • Desolvation Temp: 500°C.

Alternative Method: GC-MS (The Derivatization Route)

If LC-MS/MS is unavailable, GC-MS is a robust alternative, but it requires blocking the polar groups to make the molecule volatile.

Derivatization Protocol (Silylation):

  • Dry: Extract sample (LLE with Ethyl Acetate) and evaporate to complete dryness. Critical: Moisture kills the reagent.

  • React: Add 50 µL BSTFA + 1% TMCS .

  • Incubate: 60°C for 30 minutes.

  • Mechanism: Replaces active hydrogens on -OH and -COOH with Trimethylsilyl (TMS) groups.

    • Result: 6-TMS-oxy-1-benzofuran-3-carboxylic acid-TMS ester.

  • Analysis: DB-5MS Column, Splitless injection.

Warning: The TMS derivatives are hydrolytically unstable. Samples must be analyzed within 12 hours of derivatization.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Integrity of the data, the following criteria must be met (aligned with ICH M10):

ParameterAcceptance CriteriaTroubleshooting Failure
Linearity r² > 0.995 (weighted 1/x²)Check for saturation at ULOQ; dilute high samples.
Accuracy ±15% (±20% at LLOQ)If low accuracy, check SPE recovery pH.
Precision CV < 15%Check pipette calibration and IS mixing consistency.
Matrix Effect 85% - 115% (IS normalized)If suppression occurs (>20%), switch from PPT to SPE or dilute sample.
Carryover < 20% of LLOQ signalIncrease needle wash strength (e.g., 50:25:25 ACN:MeOH:IPA).
Metabolic Pathway Visualization

Understanding the origin of the analyte is crucial for interpreting PK data.

Metabolism Parent Parent Drug (e.g., Benzofuran agonist) Metabolite 6-HBCA (Analyte of Interest) Parent->Metabolite CYP450 (Oxidation) Glucuronide 6-HBCA-Glucuronide (Interference Risk) Metabolite->Glucuronide UGT (Conjugation) Glucuronide->Metabolite In-Source Fragmentation (Artifact)

Figure 2: Metabolic pathway showing the formation of 6-HBCA and the potential for analytical artifacts via glucuronide breakdown.[2][3]

References

  • U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Santa, T., et al. (2007). Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography. Retrieved from [Link]

  • Han, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and LC-MS/MS.[7] Analytica Chimica Acta. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Hydroxy-1-benzofuran-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the disposal of 6-Hydroxy-1-benzofuran-3-carboxylic acid, a specialized organic compound. While specific institutional and regional regulations may vary, the principles and procedures outlined here offer a robust methodology for ensuring safe and compliant disposal.

I. Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 6-Hydroxy-1-benzofuran-3-carboxylic acid, is governed by a hierarchy of regulations and best practices. The primary federal law in the United States is the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from its generation to its final disposal. Generators of hazardous waste are the first and most critical link in this "cradle-to-grave" management system.[1]

It is imperative to recognize that not all chemical waste is classified as hazardous. A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] For a compound like 6-Hydroxy-1-benzofuran-3-carboxylic acid, a thorough hazard assessment is the first step.

II. The Indispensable Role of the Safety Data Sheet (SDS)

The most crucial document for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS). The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers provide an SDS for each hazardous chemical they sell.[3]

Procedural Steps for SDS Consultation:

  • Locate the SDS: Obtain the SDS from the manufacturer of your specific lot of 6-Hydroxy-1-benzofuran-3-carboxylic acid. This can typically be found on the supplier's website.

  • Review Section 2: Hazards Identification: This section will detail the potential hazards of the chemical, including any carcinogenicity, skin/eye irritation, or other organ-specific toxicities.[4]

  • Consult Section 13: Disposal Considerations: This section provides specific guidance on the proper disposal of the chemical.[5] It will often state whether the material is considered hazardous waste and may provide recommendations for disposal methods.

  • Examine Section 8: Exposure Controls/Personal Protection: This section will specify the necessary Personal Protective Equipment (PPE), such as gloves, safety goggles, and lab coats, that must be worn when handling the chemical.[6]

III. Institutional Environmental Health and Safety (EHS): Your Partner in Compliance

Every research institution has an Environmental Health and Safety (EHS) department responsible for overseeing the safe handling and disposal of chemical waste.[2] Engaging with your EHS department is a mandatory step in the disposal process.

Step-by-Step EHS Engagement Protocol:

  • Initial Contact: Contact your EHS department and provide them with the name of the chemical (6-Hydroxy-1-benzofuran-3-carboxylic acid) and a copy of the SDS.

  • Waste Characterization: EHS will assist you in determining if your waste stream containing this chemical is hazardous based on federal, state, and local regulations.

  • Container and Labeling Requirements: EHS will provide you with the correct type of waste container and the specific labeling requirements.[3][7] All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[3]

  • Waste Segregation: It is critical to never mix incompatible chemicals.[3][7] Your EHS department will provide guidance on proper waste segregation to prevent dangerous reactions.

  • Scheduled Pickup: Once your waste container is full or has reached its designated accumulation time limit, schedule a pickup with your EHS department.[2]

IV. General Laboratory Best Practices for Waste Handling

In addition to the specific procedures for 6-Hydroxy-1-benzofuran-3-carboxylic acid, adhering to general best practices for laboratory chemical waste is essential for maintaining a safe working environment.

Best PracticeRationale
Waste Minimization Ordering only the necessary quantities of chemicals reduces the amount of waste generated.[2]
Proper Storage Store waste containers in a designated, well-ventilated satellite accumulation area, at or near the point of generation.[2][7]
Container Integrity Ensure waste containers are always closed except when adding waste, are chemically compatible with the contents, and are free from leaks or damage.[7]
Personnel Training All laboratory personnel who handle hazardous waste must receive proper training on its safe management and emergency procedures.[8]
V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Hydroxy-1-benzofuran-3-carboxylic acid.

DisposalWorkflow start Start: Need to dispose of 6-Hydroxy-1-benzofuran-3-carboxylic acid sds Obtain and Review Safety Data Sheet (SDS) start->sds ehs Contact Institutional Environmental Health & Safety (EHS) sds->ehs characterize Characterize Waste: Hazardous or Non-Hazardous? ehs->characterize hazardous Hazardous Waste Protocol characterize->hazardous Hazardous non_hazardous Non-Hazardous Waste Protocol characterize->non_hazardous Non-Hazardous container Use EHS-provided container and label correctly hazardous->container non_haz_instruct Follow EHS instructions for non-hazardous waste disposal non_hazardous->non_haz_instruct segregate Segregate from incompatible wastes container->segregate pickup Schedule EHS waste pickup segregate->pickup end End: Compliant Disposal pickup->end non_haz_instruct->end

Caption: Disposal decision workflow for laboratory chemicals.

VI. Conclusion

The responsible disposal of 6-Hydroxy-1-benzofuran-3-carboxylic acid is a multi-step process that prioritizes safety and regulatory compliance. By diligently consulting the Safety Data Sheet, partnering with your institution's Environmental Health and Safety department, and adhering to established best practices, you can ensure that your research is conducted in a manner that protects both yourself and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 15, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 15, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 15, 2026, from [Link]

  • Lab Chemical Disposal Services | Compliant Lab Waste Solutions. (2023, July 24). Wattbar Industries. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved February 15, 2026, from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved February 15, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • OSHA Guidelines for Cleaning Up Small Chemical Spills. (2024, October 4). OSHA Outreach Courses. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • The NIH Drain Discharge Guide. (2020, September). National Institutes of Health. Retrieved February 15, 2026, from [Link]

Sources

Personal protective equipment for handling 6-Hydroxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

As researchers, we often treat intermediate organic acids as routine reagents. However, 6-Hydroxy-1-benzofuran-3-carboxylic acid (CAS: 23910-67-0) presents a specific dual-threat profile: it is a confirmed mucosal irritant and possesses the structural pharmacophore of benzofurans, which warrants precautionary handling as a potential sensitizer.

This guide moves beyond generic "wear gloves" advice. It provides a risk-based PPE matrix and operational workflows designed to prevent not just acute exposure, but also cross-contamination that could compromise your analytical baselines.

The Hazard Profile (The "Why")

Before selecting PPE, understand the enemy. This compound is a solid organic acid.

  • Primary Hazards (GHS): Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).

  • Physical Hazard: As a fine powder, it is prone to electrostatic charging, leading to "dust fly-off" during weighing.

  • Hidden Hazard: Benzofuran derivatives can exhibit biological activity. Until specific toxicology rules it out, treat this compound as a potential skin sensitizer.

Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Select PPE based on the energy of your task.

Table 1: Task-Based PPE Specifications
Task IntensityScenario DescriptionHand ProtectionEye/Face ProtectionRespiratory/Body
Low Energy Closed vessel transport; Storage inspection.Single Nitrile (4 mil / 0.10 mm). Validation: Visual check for tears.Safety Glasses with side shields (ANSI Z87.1).Standard Lab Coat (Cotton/Poly blend).
Medium Energy Weighing solid (<10g); Transferring to reaction vessel.Single Nitrile (4-5 mil). Change frequency: Every 60 mins or immediately upon splash.Safety Glasses . Upgrade: Goggles if draft causes powder disturbance.Fume Hood (Sash at 18"). If hood unavailable: N95 Respirator .
High Energy Large scale weighing (>10g); Dissolving in penetrating solvents (DMSO, DCM).Double Gloving or High-Breakthrough Nitrile (8 mil). Reasoning: Solvents carry the acid through thin gloves.Chemical Splash Goggles . Reasoning: Protects against fine dust entry and liquid splash.Fume Hood (Mandatory). Tyvek Sleeves over lab coat cuffs to seal wrist gap.
Emergency Spill cleanup (>5g); Aerosol generation.Double Nitrile or Silver Shield (Laminate).Face Shield over Goggles.P100 Half-Mask Respirator (if outside hood).

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of the chemical and the task at hand.

PPE_Decision_Logic Figure 1: PPE Selection Logic for 6-Hydroxy-1-benzofuran-3-carboxylic acid Start Task Assessment State Chemical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (DMSO/Org) State->Liquid Quant Quantity? Solid->Quant Solvent Solvent Type? Liquid->Solvent Small < 10g Quant->Small Large > 10g Quant->Large PPE_Std PPE: Std Nitrile + Glasses (Hood Optional but Rec) Small->PPE_Std PPE_Dust PPE: Goggles + N95/Hood + Anti-Static Measures Large->PPE_Dust Volatile Volatile (DCM/Ether) Solvent->Volatile Penetrating Penetrating (DMSO/DMF) Solvent->Penetrating PPE_Splash PPE: Splash Goggles + Fume Hood (Req) Volatile->PPE_Splash PPE_Double PPE: Double Gloving (Laminate Inner) + Hood Penetrating->PPE_Double

Operational Protocols: Handling & Synthesis

Protocol A: Precision Weighing (The "Static" Problem)

Context: This compound is a dry organic acid. In low humidity, it will statically charge and "jump" from the spatula, contaminating the balance and your cuffs.

  • Engineering Control: Operate inside a chemical fume hood. Verify face velocity is 80-100 fpm.

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before touching the powder. Alternatively, use an ionizing fan.

  • Transfer: Do not pour from the stock bottle. Use a clean stainless steel spatula.

  • Self-Validation: After weighing, shine a flashlight (oblique angle) on the black balance surface. If you see white speckling, your transfer technique failed. Wipe down with MeOH-dampened tissue.

Protocol B: Solubilization (The "Permeation" Risk)

Context: You will likely dissolve this in DMSO, DMF, or Methanol for reactions.

  • Solvent Choice: If using DMSO or DMF, be aware these solvents facilitate the transport of the benzofuran across the skin barrier.

  • Glove Protocol:

    • Don inner nitrile glove (4 mil).

    • Don outer nitrile glove (4 mil) OR Silver Shield laminate glove if handling >100mL.

    • Check: Inflate gloves with air prior to donning to check for pinholes.

  • Mixing: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.

Emergency Response & Spill Management

Diagram 2: Spill Response Workflow

This workflow ensures containment prevents migration of the acid into floor drains or HVAC intakes.

Spill_Response Figure 2: Spill Response Protocol for Organic Acids Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Act_Powder 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Powder->Act_Powder Act_Liquid 1. Dike with absorbent pillows 2. Neutralize (Bicarb) 3. Absorb (Vermiculite) Liquid->Act_Liquid Final Double Bag & Label (Hazardous Waste) Act_Powder->Final Act_Liquid->Final

Specific Cleanup Steps[1][3][4][5][6][7][8][9][10][11]
  • Evacuate & PPE Up: Clear the immediate area. Don goggles, double gloves, and N95 (if powder is airborne).

  • Dry Spill: Do NOT dry sweep.[1] This generates dust (H335 hazard).

    • Technique: Gently place a paper towel dampened with water over the powder to weigh it down. Scoop the damp mass into a waste container.

  • Wet Spill:

    • Contain the perimeter with absorbent pads.

    • Neutralize with Sodium Bicarbonate (NaHCO₃). Warning: This will bubble (CO₂) and may splatter. Add slowly.

    • Verify pH is 6-8 using pH paper before final cleanup.

Disposal Logistics

Proper disposal protects the environment and your facility's compliance status.

  • Waste Stream: Solid Organic Waste (if dry) or Organic Solvent Waste (if dissolved).

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (e.g., Hydroxide waste) in the primary accumulation container. This poses a heat generation risk.[2]

  • Labeling: Label clearly as "6-Hydroxy-1-benzofuran-3-carboxylic acid". Add hazard flags: "Irritant" and "Acidic".

  • Destruction Method: The preferred method is high-temperature incineration with afterburner to ensure complete destruction of the benzofuran ring.

References

  • PubChem. (n.d.). 6-Hydroxy-1-benzofuran-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.